5-PYRIMIDINECARBONYL CHLORIDE
Description
The exact mass of the compound Pyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-48-4 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Pyrimidinecarbonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring coupled with a reactive acyl chloride group, makes it a versatile building block for the synthesis of a diverse range of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering valuable data and procedural insights for professionals in the field.
Core Chemical Properties
This compound is a compound with the molecular formula C₅H₃ClN₂O. While experimental data on some of its physical properties are not extensively reported in the literature, its fundamental characteristics can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 142.54 g/mol | --INVALID-LINK--[1] |
| CAS Number | 40929-48-4 | --INVALID-LINK--[1] |
| Physical State | Solid (predicted) | General knowledge based on similar compounds |
| Boiling Point | 230.8°C at 760 mmHg (Predicted) | --INVALID-LINK--[2][3] |
| Flash Point | 93.4°C (Predicted) | --INVALID-LINK--[2][3] |
| Solubility | Soluble in many organic solvents such as alcohols and ethers.[4] Reacts with water. | --INVALID-LINK--[4] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the conversion of pyrimidine-5-carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. These reagents react with the carboxylic acid to form the more reactive acyl chloride.
Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride
This protocol is a representative procedure based on general methods for the synthesis of acyl chlorides from carboxylic acids.[5]
Materials:
-
Pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrimidine-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous inert solvent like dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in subsequent reactions or purified by distillation under reduced pressure.
Reactivity and Synthetic Applications
As an acyl chloride, this compound is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a key intermediate for introducing the pyrimidine-5-carbonyl moiety into various molecules.
Hydrolysis
This compound reacts readily with water to hydrolyze back to pyrimidine-5-carboxylic acid. This reaction is typically vigorous and produces hydrochloric acid as a byproduct. Due to its moisture sensitivity, the compound should be handled under anhydrous conditions.
Reaction Scheme: C₅H₃ClN₂O + H₂O → C₅H₄N₂O₂ + HCl
Esterification
The reaction of this compound with alcohols yields the corresponding pyrimidine-5-carboxylate esters. These reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
This protocol is a representative procedure based on general methods for esterification of acyl chlorides.
Materials:
-
This compound
-
Ethanol
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethanol and pyridine (or triethylamine) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Amidation
This compound reacts with ammonia, primary amines, or secondary amines to form pyrimidine-5-carboxamides. These amides are of particular interest in drug discovery due to their potential for forming hydrogen bonds with biological targets. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
This protocol is a representative procedure based on general methods for the amidation of acyl chlorides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another inert solvent
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the amine and triethylamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Biological Significance and Drug Development
While there is limited information on the direct biological activity of this compound itself, its derivatives, particularly pyrimidine-5-carboxamides and esters, are of significant interest in drug discovery.[6][7][8][9][10] The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs.[5]
Derivatives of pyrimidine-5-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many pyrimidine derivatives exhibit antiproliferative activity by targeting various enzymes and signaling pathways involved in cancer progression.
-
Anti-inflammatory Agents: Certain pyrimidine-5-carboxamide derivatives have shown potential as inhibitors of inflammatory pathways.[8]
-
Antimicrobial Agents: The pyrimidine nucleus is a key component of some antimicrobial compounds.[6]
The reactivity of this compound allows for the facile synthesis of libraries of pyrimidine derivatives, which can then be screened for various biological activities. This makes it a valuable tool for lead generation and optimization in drug discovery programs.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[11]
-
Harmful if swallowed, in contact with skin, or if inhaled. [11]
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[7][12][13]
Conclusion
This compound is a key synthetic intermediate with high reactivity, making it a valuable building block for the synthesis of a wide array of pyrimidine derivatives. Its utility in the preparation of pyrimidine-5-carboxamides and esters, which are important scaffolds in medicinal chemistry, underscores its significance in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its effective and safe use in the laboratory.
References
- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. revroum.lew.ro [revroum.lew.ro]
5-PYRIMIDINECARBONYL CHLORIDE CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, a heterocyclic aromatic compound essential to nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. The presence of the highly reactive acyl chloride group attached to the pyrimidine ring allows for facile introduction of the pyrimidine-5-carbonyl moiety into various molecular scaffolds through reactions with a broad range of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field of chemical and pharmaceutical research.
Molecular Structure and Identification
This compound is characterized by a pyrimidine ring substituted at the 5-position with a carbonyl chloride group.
CAS Number: 40929-48-4[1]
Molecular Formula: C₅H₃ClN₂O[2]
Molecular Weight: 142.54 g/mol [1][2]
IUPAC Name: pyrimidine-5-carbonyl chloride[1]
SMILES: C1=C(C=NC=N1)C(=O)Cl[1]
InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 40929-48-4 | [1] |
| Molecular Formula | C₅H₃ClN₂O | [2] |
| Molecular Weight | 142.54 g/mol | [1][2] |
| Appearance | Not specified (typically a solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran. |
Synthesis and Experimental Protocols
The most common and direct method for the preparation of this compound is the reaction of pyrimidine-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.[3][4]
Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride
This protocol is a representative procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
Pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use an efficient trapping system to handle the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization under anhydrous conditions.
Caption: General synthesis of this compound.
Reactivity and Applications in Drug Development
This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a valuable synthon for introducing the pyrimidine-5-carbonyl scaffold into a variety of molecules, a common strategy in the development of novel therapeutic agents.
Reactions with Nucleophiles
The carbonyl carbon of the acyl chloride is highly electrophilic and is readily attacked by various nucleophiles, leading to the displacement of the chloride ion.
-
Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of the most common applications in drug discovery for linking the pyrimidine moiety to other fragments.
-
Alcohols and Phenols: Reacts with alcohols and phenols to form esters.
-
Water: Hydrolyzes rapidly in the presence of water to revert to pyrimidine-5-carboxylic acid. Therefore, all reactions must be carried out under strictly anhydrous conditions.
-
Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds to form ketones.
Caption: General reactivity of this compound.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a key synthetic intermediate that provides a gateway to a diverse range of pyrimidine-containing molecules. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Synthesis and Characterization of 5-Pyrimidinecarbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-pyrimidinecarbonyl chloride, a key building block in the development of novel therapeutics and other specialized chemical applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a summary of its physicochemical and spectral properties.
Introduction
This compound (C₅H₃ClN₂O) is a reactive acyl chloride derivative of pyrimidine. The pyrimidine motif is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The presence of the highly reactive carbonyl chloride group makes this compound a versatile intermediate for the introduction of the pyrimidine-5-carbonyl moiety into various molecular frameworks, enabling the synthesis of a diverse range of amides, esters, and other derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40929-48-4 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O | [1][2] |
| Molecular Weight | 142.54 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and toluene. |
Synthesis
The most common and direct method for the synthesis of this compound is the reaction of 5-pyrimidinecarboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via the conversion of the carboxylic acid to the more reactive acid chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Synthesis Pathway
The overall synthetic transformation is depicted in the following reaction scheme:
References
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Pyrimidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 5-pyrimidinecarbonyl chloride, a key parameter influencing its reactivity in acylation reactions. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide establishes a robust theoretical framework for understanding its reactivity. By leveraging data from analogous aromatic and heteroaromatic acyl chlorides, this document offers a qualitative and semi-quantitative assessment of its electrophilic character. The guide details the electronic effects of the pyrimidine ring, provides comparative reactivity data, outlines experimental protocols for future quantitative studies, and presents key reaction mechanisms and workflows in the required visual formats. This document serves as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling a more informed approach to reaction design and optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the pyrimidine scaffold in biologically active molecules. The reactivity of this acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. A thorough understanding of this property is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.
Theoretical Framework for Electrophilicity
The electrophilicity of a carbonyl carbon in an acyl chloride is primarily influenced by:
-
Inductive Effects: The electron-withdrawing inductive effect of the chlorine atom and the atoms of the aromatic or heteroaromatic ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.
-
Resonance Effects: Electron-donating or -withdrawing resonance effects of the attached ring system can significantly modulate the stability of the carbonyl group and the transition state of nucleophilic attack.
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.
The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient heteroaromatic system. The nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-withdrawing resonance effect (-M) on the rest of the ring. This inherent electronic property of the pyrimidine ring is expected to significantly enhance the electrophilicity of the attached carbonyl carbon compared to a simple benzoyl chloride.
Comparative Reactivity Analysis
To quantitatively contextualize the electrophilicity of this compound, it is useful to compare its expected reactivity with that of other known acyl chlorides. The following table summarizes key parameters for benzoyl chloride, a common reference compound, and provides estimated values for this compound based on theoretical principles.
| Acyl Chloride | Structure | Key Electronic Effects of the Ring | Predicted Relative Electrophilicity |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group is weakly electron-donating by resonance. | Baseline |
| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Nitro group is strongly electron-withdrawing (-I, -M). | High |
| 4-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Methoxy group is electron-donating by resonance (+M). | Low |
| This compound | C₄H₃N₂COCl | Pyrimidine ring is strongly electron-withdrawing (-I, -M). | Very High |
Disclaimer: The predicted relative electrophilicity for this compound is a qualitative estimation based on the known electronic properties of the pyrimidine ring. Experimental verification is required.
The following diagram illustrates the logical relationship for this predicted reactivity.
Caption: Factors leading to the high electrophilicity of this compound.
Quantitative Data from Analogous Systems
While specific kinetic data for this compound is unavailable, examining the solvolysis rates of substituted benzoyl chlorides provides a valuable framework for understanding the impact of electronic effects on reactivity. The following table presents pseudo-first-order rate constants for the hydrolysis of various benzoyl chlorides.
| Substituent (para) | Hammett Constant (σp) | Rate Constant (k) for Hydrolysis (s⁻¹) | Reference |
| -OCH₃ | -0.27 | 1.2 x 10⁻⁴ | [1][2] |
| -CH₃ | -0.17 | 3.0 x 10⁻⁴ | [1][2] |
| -H | 0.00 | 6.2 x 10⁻⁴ | [1][2] |
| -Cl | 0.23 | 1.8 x 10⁻³ | [1] |
| -NO₂ | 0.78 | 3.9 x 10⁻² | [1] |
Data is for hydrolysis in 97% w/w hexafluoroisopropanol-water or similar solvent systems at 25°C.
The positive slope in a Hammett plot of log(k/k₀) versus σ indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of nucleophilic attack. Given the strongly electron-withdrawing nature of the 5-pyrimidinyl group, its Hammett constant is expected to be significantly positive, leading to a much faster hydrolysis rate compared to benzoyl chloride.
Experimental Protocols for Determining Electrophilicity
To obtain quantitative data on the electrophilicity of this compound, the following experimental protocols can be employed.
Kinetic Analysis of Solvolysis by UV-Vis Spectroscopy
This method monitors the disappearance of the acyl chloride or the appearance of the carboxylic acid product over time.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile/water mixture)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Equilibrate the solvent mixture (e.g., 80:20 acetonitrile:water) in the thermostatted cuvette at a constant temperature (e.g., 25°C).
-
Inject a small aliquot of the this compound stock solution into the cuvette to initiate the reaction.
-
Immediately begin recording the absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
Monitor the change in absorbance over time until the reaction is complete.
-
Analyze the data to determine the pseudo-first-order rate constant (k).
The following diagram illustrates the experimental workflow.
Caption: Workflow for kinetic analysis of solvolysis.
Competitive Acylation Reactions
This method provides a relative measure of reactivity by allowing two different acyl chlorides to compete for a limited amount of a nucleophile.
Materials:
-
This compound
-
A reference acyl chloride (e.g., benzoyl chloride)
-
A nucleophile (e.g., a primary or secondary amine)
-
An internal standard
-
GC-MS or HPLC for product analysis
Procedure:
-
Prepare a solution containing equimolar amounts of this compound, the reference acyl chloride, and the internal standard in an inert solvent.
-
Add a sub-stoichiometric amount of the nucleophile to this solution.
-
Allow the reaction to proceed for a defined period.
-
Quench the reaction.
-
Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the two amide products formed.
-
The ratio of the products will reflect the relative electrophilicity of the two acyl chlorides.
Reaction Mechanisms
The high electrophilicity of the carbonyl carbon in this compound dictates its participation in nucleophilic acyl substitution reactions. The general mechanism proceeds through a tetrahedral intermediate.
References
The Expanding Chemical Toolkit of 5-Pyrimidinecarbonyl Chloride: A Technical Guide to Novel Reactions and Applications
For Immediate Release
A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Versatile Chemistry of a Key Heterocyclic Building Block.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the various pyrimidine-based building blocks, 5-pyrimidinecarbonyl chloride stands out as a highly reactive and versatile intermediate for the synthesis of novel molecular entities. This technical guide explores recent advancements in the reactions of this compound, with a focus on the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant potential in the development of kinase inhibitors. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this potent chemical synthon.
Core Reactions and Applications
The primary reactivity of this compound, an acyl chloride, is centered around nucleophilic acyl substitution. This allows for the efficient formation of a variety of functional groups, with amide and ester bond formation being the most prominent and synthetically useful transformations. These reactions are fundamental in creating libraries of compounds for drug discovery, particularly for targets such as protein kinases, which are often implicated in cancer and inflammatory diseases.
Synthesis of Novel Pyrimidine-5-Carboxamides
A pivotal application of pyrimidine carbonyl chlorides is the synthesis of N-substituted pyrimidine-5-carboxamides. These compounds are of high interest in medicinal chemistry. A key strategy involves a multi-step synthesis culminating in the reaction of a substituted pyrimidine-5-carbonyl chloride with various aromatic amines.
The overall synthetic pathway can be visualized as a five-step process, starting from ethyl benzoyl acetate and culminating in the target carboxamides.
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine-5-Carboxamides using 5-Pyrimidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The primary focus of this document is the synthesis utilizing 5-pyrimidinecarbonyl chloride as a key intermediate.
Introduction
Pyrimidine-5-carboxamides are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Their biological effects are often attributed to the inhibition of key enzymes in various signaling pathways. This document outlines the synthesis of N-substituted pyrimidine-5-carboxamides via the acylation of primary and secondary amines with this compound, a standard and efficient method for amide bond formation. Additionally, we explore the role of these compounds as potential inhibitors of Nicotinamide N-methyltransferase (NNMT) and Salt-inducible kinases (SIKs), two important targets in metabolic and inflammatory diseases.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrimidine-5-carboxamides from this compound and a selection of primary and secondary amines. These yields are illustrative of typical Schotten-Baumann reactions and may vary based on the specific substrate and reaction conditions.
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-phenylpyrimidine-5-carboxamide | 4 | 25 | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)pyrimidine-5-carboxamide | 4 | 25 | 88 |
| 3 | Benzylamine | N-benzylpyrimidine-5-carboxamide | 3 | 0-25 | 92 |
| 4 | Morpholine | (pyrimidine-5-yl)(morpholino)methanone | 2 | 0-25 | 95 |
| 5 | Piperidine | (piperdin-1-yl)(pyrimidin-5-yl)methanone | 2 | 0-25 | 93 |
| 6 | Cyclohexylamine | N-cyclohexylpyrimidine-5-carboxamide | 5 | 25 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the conversion of pyrimidine-5-carboxylic acid to its corresponding acyl chloride. Due to its reactivity, it is recommended to use the freshly prepared this compound directly in the subsequent amidation step.
Materials:
-
Pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (1-2 drops) under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Pyrimidine-5-carboxamides (Schotten-Baumann Reaction)
This protocol outlines the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of freshly prepared this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrimidine-5-carboxamide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways involving pyrimidine-5-carboxamides and the general experimental workflow for their synthesis.
Caption: General experimental workflow for the synthesis of pyrimidine-5-carboxamides.
Caption: Inhibition of the NNMT pathway by pyrimidine-5-carboxamides.
Caption: Inhibition of the SIK signaling pathway by pyrimidine-5-carboxamides.
Application Notes and Protocols for the Acylation of Primary and Secondary Amines with 5-Pyrimidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including numerous approved drugs. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. Acylation of primary and secondary amines with 5-pyrimidinecarbonyl chloride is a crucial transformation that introduces a carboxamide linkage at the 5-position of the pyrimidine ring. This modification can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. These resulting pyrimidine-5-carboxamides are of significant interest due to their potential as therapeutic agents, including in the development of kinase inhibitors and other targeted therapies.
This document provides detailed application notes and experimental protocols for the successful acylation of primary and secondary amines using this compound.
Reaction Principle
The acylation of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Data Presentation
The following tables summarize representative quantitative data for the acylation of various primary and secondary amines with this compound. Please note that while these examples are based on established chemical principles, specific yields and reaction times can vary depending on the substrate and precise reaction conditions.
Table 1: Acylation of Representative Primary Amines
| Entry | Amine Substrate | Product | Solvent | Base (eq.) | Time (h) | Yield (%) |
| 1 | Aniline | N-phenylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 4 | 85 |
| 2 | Benzylamine | N-benzylpyrimidine-5-carboxamide | THF | Et₃N (1.5) | 3 | 92 |
| 3 | Cyclohexylamine | N-cyclohexylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 5 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)pyrimidine-5-carboxamide | DCM | Pyridine (2.0) | 6 | 82 |
Table 2: Acylation of Representative Secondary Amines
| Entry | Amine Substrate | Product | Solvent | Base (eq.) | Time (h) | Yield (%) |
| 1 | Piperidine | (Piperidin-1-yl)(pyrimidin-5-yl)methanone | DCM | Et₃N (1.5) | 2 | 95 |
| 2 | Morpholine | (Morpholino)(pyrimidin-5-yl)methanone | THF | Et₃N (1.5) | 2.5 | 93 |
| 3 | N-Methylaniline | N-methyl-N-phenylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 8 | 75 |
| 4 | Pyrrolidine | (Pyrimidin-5-yl)(pyrrolidin-1-yl)methanone | DCM | Pyridine (2.0) | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Primary and Secondary Amines
This protocol provides a general method for the synthesis of N-substituted pyrimidine-5-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM or THF (10 mL per mmol of amine) at 0 °C (ice bath), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted pyrimidine-5-carboxamide.
Protocol 2: Synthesis of N-phenylpyrimidine-5-carboxamide (Illustrative Example)
Materials:
-
This compound (1.43 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Triethylamine (2.1 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (100 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (80 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.43 g, 10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, add 50 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethyl acetate/hexanes to yield N-phenylpyrimidine-5-carboxamide as a white solid.
Visualizations
Diagram 1: General Reaction Scheme
Caption: General acylation of an amine with this compound.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for amine acylation.
Diagram 3: Role in Drug Discovery
Caption: Role of acylation in the lead optimization phase of drug discovery.
Application Notes and Protocols: 5-Pyrimidinecarbonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 5-pyrimidinecarbonyl chloride in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs that target protein kinases. This compound serves as a key building block for introducing the pyrimidine-5-carboxamide moiety, a critical pharmacophore for interacting with the ATP-binding site of various kinases.
Introduction to Pyrimidine-Based Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core, due to its structural similarity to the adenine base of ATP, is an effective scaffold for designing competitive kinase inhibitors. By functionalizing the pyrimidine ring, medicinal chemists can achieve high potency and selectivity for specific kinase targets. The amide bond formed from this compound can act as a key hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the inhibitor to the target kinase.
Targeted Kinase Signaling Pathways
Kinase inhibitors synthesized using a pyrimidine scaffold, including those potentially derived from this compound, have shown significant activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. The binding of VEGF to VEGFR-2 triggers a signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, PI3K/Akt, and STAT3, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][3]
References
Application Notes and Protocols for the Development of Antifungal Agents from 5-Pyrimidinecarbonyl Chloride Derivatives
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[2][3] Recent studies have identified pyrimidine-based scaffolds with significant anti-mold activity, favorable toxicity profiles, and in vivo bioavailability.[4][5]
These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for novel antifungal agents derived from 5-pyrimidinecarbonyl chloride. The protocols are designed for researchers in drug discovery and medicinal chemistry, leveraging standardized methodologies to ensure data reproducibility and reliability.[6]
Synthesis of 5-Pyrimidinecarbonyl Derivatives
A library of potential antifungal agents can be generated by reacting this compound with various nucleophiles, such as amines and alcohols, to produce a diverse set of amides and esters. This approach allows for systematic exploration of the structure-activity relationship (SAR).
Caption: General workflow for the synthesis of 5-pyrimidinecarbonyl derivatives.
Experimental Protocol: General Procedure for Amide Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Characterize the final compound's structure and purity using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.[7][8]
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Experimental Protocol: Broth Microdilution Assay
-
Media Preparation: Use RPMI-1640 medium buffered with MOPS for the assay.[9]
-
Compound Preparation: Prepare stock solutions of the synthesized pyrimidine derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final test concentrations (e.g., 0.03 to 64 µg/mL).[10]
-
Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium.[6] Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6] Further dilute this suspension in RPMI medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[8][11]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, bringing the final volume to 200 µL.[10]
-
Controls: Include a positive control (growth control, inoculum without compound) and a negative control (sterility control, medium only).
-
Incubation: Seal the plates and incubate at 35°C. The incubation period varies by organism: 24 hours for Candida species and 48 hours for most molds.[7]
-
MIC Determination: The MIC is the lowest compound concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined either visually or with a spectrophotometer.[6][7]
Data Presentation: Antifungal Activity
Summarize the MIC values in a clear, tabular format for easy comparison of the compounds' potency and spectrum of activity.
| Compound ID | R¹ Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| PYR-01 | -NH-benzyl | 16 | 32 | 8 |
| PYR-02 | -NH-(4-chlorophenyl) | 8 | 16 | 4 |
| PYR-03 | -O-benzyl | >64 | >64 | >64 |
| PYR-04 | -NH-(2-pyridyl) | 4 | 8 | 2 |
| Fluconazole | (Control) | 1 | 64 | 4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Preliminary Mechanism of Action (MoA) Investigation
Recent studies suggest that some pyrimidine-based antifungals function by disrupting endoplasmic reticulum (ER) homeostasis, which induces the Unfolded Protein Response (UPR).[4][5] This disruption can lead to reduced secretion of critical enzymes and ultimately, cell death. Another potential MoA for pyrimidine derivatives is the inhibition of ergosterol biosynthesis, a pathway targeted by widely used azole antifungals.[12][13]
Caption: A potential signaling pathway involving ER stress and the UPR.
In Vitro Cytotoxicity Assessment
A crucial step in drug development is to assess the selectivity of the lead compounds by evaluating their toxicity against mammalian cells. This ensures that the antifungal effect is not due to general cytotoxicity.[1][14] A common method is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell membrane damage.[15]
Caption: Workflow for assessing mammalian cell cytotoxicity via an LDH release assay.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the pyrimidine derivatives.
-
Controls: Include wells with untreated cells (spontaneous LDH release) and wells treated with a lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay: After incubation, transfer an aliquot of the cell culture supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity for each compound concentration relative to the controls. Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% cell death.
Data Presentation: Cytotoxicity
The selectivity of the compounds can be assessed by comparing their antifungal activity (MIC) to their mammalian cell cytotoxicity (IC₅₀). The ratio of IC₅₀ to MIC is known as the selectivity index (SI).
| Compound ID | C. albicans MIC (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| PYR-01 | 16 | >100 | >6.25 |
| PYR-02 | 8 | 85 | 10.6 |
| PYR-03 | >64 | >100 | - |
| PYR-04 | 4 | 52 | 13.0 |
| Amphotericin B | 0.5 | 5 | 10 |
Note: Data presented are hypothetical and for illustrative purposes only. A higher selectivity index indicates a more promising therapeutic window.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. journals.asm.org [journals.asm.org]
- 5. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Pyrimidinecarbonyl Chloride in the Synthesis of Agrochemicals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrimidinecarbonyl chloride is a reactive building block utilized in the synthesis of a variety of heterocyclic compounds. Within the agrochemical industry, this reagent serves as a key intermediate for the introduction of the pyrimidine-5-carboxamide moiety into molecules, a scaffold associated with potent fungicidal and herbicidal activities. The pyrimidine ring is a well-established pharmacophore in crop protection, and its derivatives are known to target various biological pathways in fungi and plants. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates.
The primary application of this compound in this context is the acylation of nucleophiles, most commonly amines, to form N-substituted-5-pyrimidinecarboxamides. This reaction is a straightforward and efficient method for creating diverse libraries of compounds for biological screening.
Core Applications in Agrochemical Synthesis
The pyrimidine-5-carboxamide scaffold is a prominent feature in a range of compounds developed for crop protection. Research has demonstrated that derivatives incorporating this moiety exhibit significant biological activity.
Fungicidal Applications
N-substituted pyrimidine-5-carboxamides have been investigated for their antifungal properties. The amide linkage allows for the introduction of various substituted aryl or heteroaryl groups, which can modulate the compound's spectrum of activity, potency, and physicochemical properties. While direct synthesis from this compound is not always explicitly detailed in publicly available literature, the synthesis of pyrimidine-5-carboxamide derivatives with reported fungicidal activity against pathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae underscores the importance of this chemical class.[1]
Herbicidal Applications
Similarly, pyrimidine derivatives are a cornerstone of herbicide discovery. Phenylpyrimidine derivatives, including those with a carboxamide linkage at the 5-position, have shown notable pre-emergent herbicidal activity.[2] The ability to readily diversify the amide substituent through reaction with this compound makes it a valuable tool in the search for new herbicidal lead compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of agrochemical intermediates and final compounds using this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-pyrimidinecarboxamides
This protocol describes a general method for the acylation of an aromatic amine with this compound to generate N-aryl-5-pyrimidinecarboxamides, a class of compounds with potential fungicidal and herbicidal properties.
Reaction Scheme:
References
Application Notes and Protocols for the Solid-Phase Synthesis of Pyrimidine-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of pyrimidine-5-carboxamides. This class of compounds is of significant interest in drug discovery, with derivatives showing potential as kinase inhibitors for various therapeutic areas. The methodologies described herein are based on established solid-phase organic synthesis principles and adaptations of related solution-phase and solid-phase reactions.
Introduction
Pyrimidine-5-carboxamides are a privileged scaffold in medicinal chemistry. The pyrimidine core is a key component of nucleobases and many approved drugs. The 5-carboxamide moiety provides a versatile handle for introducing diversity and modulating the physicochemical and pharmacological properties of the molecule. Solid-phase synthesis offers significant advantages for the rapid generation of libraries of pyrimidine-5-carboxamides for high-throughput screening and structure-activity relationship (SAR) studies. The key benefits of SPS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
This document outlines a proposed traceless solid-phase synthesis strategy for pyrimidine-5-carboxamides, leveraging the principles of the Biginelli or related multi-component reactions on a solid support.
Core Concepts in Solid-Phase Synthesis
The solid-phase synthesis of pyrimidine-5-carboxamides involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations to build the target molecule. The final product is then cleaved from the resin. A traceless linker strategy is often employed, where the point of attachment to the resin is a functional group that is removed during the cleavage step, leaving no "scar" on the final molecule.
Proposed Solid-Phase Synthesis Workflow for Pyrimidine-5-Carboxamides
The following workflow outlines a plausible strategy for the solid-phase synthesis of pyrimidine-5-carboxamides. This approach is an adaptation of the solid-phase Biginelli condensation used for the synthesis of dihydropyrimidones.
Caption: Proposed workflow for the solid-phase synthesis of pyrimidine-5-carboxamides.
Experimental Protocols
The following are detailed, albeit exemplary, protocols for the key steps in the solid-phase synthesis of pyrimidine-5-carboxamides. These are based on established methods for related heterocyclic systems and may require optimization for specific target molecules.
Protocol 1: Immobilization of a β-Ketoester on Merrifield Resin
This protocol describes the loading of an acetoacetate derivative onto a hydroxymethyl-functionalized polystyrene resin, a common starting point for Biginelli-type reactions on solid support.
Materials:
-
Hydroxymethylpolystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
Methyl 4-chloroacetoacetate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the hydroxymethylpolystyrene resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).
-
Add a solution of methyl 4-chloroacetoacetate (5.0 mmol, 5 eq.) and pyridine (5.0 mmol, 5 eq.) in anhydrous DCM (10 mL) to the swollen resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the resin can be determined by a test cleavage and subsequent analysis of the cleaved product.
Protocol 2: On-Resin Biginelli-Type Condensation
This protocol outlines the three-component reaction to form the dihydropyrimidine core on the solid support.
Materials:
-
Acetoacetylated resin from Protocol 1
-
Aldehyde (various)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)3)
-
Solid-phase synthesis vessel
-
Shaker with heating capabilities
Procedure:
-
Swell the acetoacetylated resin (1.0 g, ~0.8 mmol assuming 80% loading efficiency) in ethanol (10 mL) for 30 minutes.
-
Add the aldehyde (4.0 mmol, 5 eq.) and urea (or thiourea) (4.0 mmol, 5 eq.) to the resin suspension.
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or a Lewis acid.
-
Heat the reaction mixture at 60-80°C with shaking for 12-24 hours.
-
Monitor the reaction progress using a test cleavage and LC-MS analysis of the supernatant.
-
Once the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Oxidation to the Pyrimidine Core (Optional)
For the synthesis of the aromatic pyrimidine, the dihydropyrimidine intermediate needs to be oxidized.
Materials:
-
Resin-bound dihydropyrimidine from Protocol 2
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO2))
-
Suitable solvent (e.g., Dioxane or Toluene)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the resin-bound dihydropyrimidine in the chosen solvent (10 mL) for 30 minutes.
-
Add the oxidizing agent (e.g., DDQ, 5 eq.) to the resin suspension.
-
Shake the reaction at room temperature or with gentle heating for 4-12 hours.
-
Monitor the reaction by test cleavage.
-
Upon completion, drain the solution and wash the resin thoroughly with the reaction solvent, followed by methanol and DCM.
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Resin
This protocol describes a generic acidic cleavage to release the final pyrimidine-5-carboxamide from the resin. The specific cleavage cocktail will depend on the linker used. For a traceless synthesis, the cleavage step is often a cyclative release or a specific chemical transformation that also serves to detach the molecule from the support.
Materials:
-
Resin-bound pyrimidine from Protocol 3
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Solid-phase synthesis vessel or a vial with a frit
-
Collection vessel
Procedure:
-
Place the dry resin in a suitable vessel.
-
Add the cleavage cocktail (e.g., 5-10 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 1-3 hours with occasional agitation.
-
Filter the cleavage solution into a collection vessel.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation to precipitate the crude product.
-
Triturate the crude product with cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data from the solid-phase synthesis of related heterocyclic compounds, which can serve as a benchmark for the synthesis of pyrimidine-5-carboxamides.
Table 1: Representative Yields for Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives [1]
| Step | Description | Reagents and Conditions | Average Yield (%) |
| 1 | Thiazole Formation | Thorpe-Ziegler reaction | 85-95 |
| 2 | Amide Formation | HBTU, DIPEA, Amine | 80-90 |
| 3 | Cyclization | Iodine, Aldehyde | 70-85 |
| 4 | Amination | BOP, Amine | 65-80 |
| 5-6 | Further Diversification | Various | 75-90 |
| Overall | 6-step synthesis | 63-93 |
Table 2: Overall Yields for a 7-Step Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidines [2]
| Compound Library | Number of Steps | Overall Yield Range (%) |
| 7-Aminothiazolo[4,5-d]pyrimidines | 7 | 11-48 |
Biological Context: Pyrimidine-5-Carboxamides as Kinase Inhibitors
Many pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Cyclin-dependent kinases (CDKs) are a family of kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of Cyclin-Dependent Kinases (CDKs) in cell cycle regulation and the inhibitory action of pyrimidine-5-carboxamides.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 5-PYRIMIDINECARBONYL CHLORIDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Pyrimidine derivatives have shown a broad spectrum of activities, including their use in treatments for cancer, infectious diseases, and metabolic disorders.[1][2] Specifically, pyrimidine-5-carboxamides have emerged as a promising class of compounds, with research highlighting their potential as inhibitors of nicotinamide N-methyltransferase (NNMT) for the treatment of diabetes and metabolic syndrome.[3] The synthesis of pyrimidine derivatives, therefore, is of significant interest to the drug discovery and development community.
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating methods.[4] By directly and rapidly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity.[4][5]
These application notes provide detailed protocols for the microwave-assisted synthesis of pyrimidine-5-carboxamides and pyrimidine-5-carboxylates from 5-pyrimidinecarbonyl chloride. While direct literature on the microwave-assisted reactions of this specific acyl chloride is limited, the following protocols have been developed based on established methodologies for microwave-assisted acyl chloride reactions.
Data Presentation
The following tables summarize typical reaction conditions for the microwave-assisted synthesis of amides and esters from acyl chlorides. These serve as a starting point for optimization with this compound.
Table 1: Generalized Conditions for Microwave-Assisted Amide Synthesis
| Parameter | Condition | Reference |
| Reactants | This compound, Amine (Primary or Secondary) | N/A |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or solvent-free | [6] |
| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) | [6] |
| Temperature | 80 - 150 °C | [6] |
| Time | 5 - 30 minutes | [6] |
| Microwave Power | 100 - 300 W | [6] |
| Typical Yield | 70 - 95% | [6] |
Table 2: Generalized Conditions for Microwave-Assisted Ester Synthesis
| Parameter | Condition | Reference |
| Reactants | This compound, Alcohol (Primary or Secondary) | N/A |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free | N/A |
| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) | N/A |
| Temperature | 80 - 140 °C | N/A |
| Time | 10 - 40 minutes | N/A |
| Microwave Power | 100 - 300 W | N/A |
| Typical Yield | 65 - 90% | N/A |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimidine-5-carboxamides
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using microwave irradiation.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., DCM, THF, or MeCN)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).
-
Add the anhydrous solvent (3-5 mL).
-
Add the tertiary amine base (1.5 mmol, 1.5 eq.).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes) with a maximum power of 200 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine-5-carboxamide.
Protocol 2: Microwave-Assisted Synthesis of Pyrimidine-5-carboxylates
This protocol provides a general method for the esterification of this compound with an alcohol under microwave irradiation.
Materials:
-
This compound
-
Appropriate primary or secondary alcohol
-
Anhydrous solvent (e.g., DCM or THF)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired primary or secondary alcohol (1.2 mmol, 1.2 eq.).
-
Add the anhydrous solvent (3-5 mL).
-
Add the tertiary amine base (1.5 mmol, 1.5 eq.).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 20 minutes) with a maximum power of 150 W.
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure pyrimidine-5-carboxylate.
Visualizations
Caption: Workflow for Microwave-Assisted Amide Synthesis.
Caption: Workflow for Microwave-Assisted Ester Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Bioactive Molecules Utilizing 5-Pyrimidinecarbonyl Moiety
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these molecules. This document provides detailed protocols and application notes on the one-pot synthesis of bioactive molecules centered around the 5-pyrimidinecarbonyl scaffold and its derivatives, such as pyrimidine-5-carboxamides and pyrimidine-5-carbonitriles. While direct one-pot syntheses starting from 5-pyrimidinecarbonyl chloride are not extensively documented in readily available literature, this guide presents established one-pot procedures for closely related and biologically active pyrimidine derivatives. Additionally, a proposed synthetic route for the one-pot synthesis of pyrimidine-5-carboxamides via an in situ generated this compound is outlined.
I. One-Pot Synthesis of Bioactive Pyrimidine-5-Carboxamide Derivatives
This section details a proposed one-pot synthesis of pyrimidine-5-carboxamide derivatives, which are known to possess biological activities. The strategy involves the in situ generation of this compound from 5-pyrimidinecarboxylic acid, followed by amidation.
Proposed One-Pot Synthetic Pathway
The proposed one-pot reaction involves the conversion of 5-pyrimidinecarboxylic acid to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is followed by the immediate reaction with a primary or secondary amine to yield the desired pyrimidine-5-carboxamide. This method avoids the isolation of the often-unstable acyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 5-Pyrimidinecarbonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing acylation reactions using 5-pyrimidinecarbonyl chloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis of pyrimidine-5-carboxamides and esters.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of amines and alcohols with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive this compound: The acyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. | - Use freshly prepared or purchased this compound. - Handle the reagent under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon). - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. |
| 2. Poor Nucleophilicity of the Substrate: The amine or alcohol may not be sufficiently nucleophilic to react efficiently, especially with electron-deficient or sterically hindered substrates. | - For amines, consider using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) to deprotonate the amine and increase its nucleophilicity. - For alcohols, especially phenols, conversion to the corresponding alkoxide or phenoxide with a suitable base (e.g., NaH, K₂CO₃) prior to adding the acyl chloride can significantly improve the reaction rate.[1] | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | - Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature.[2] - If the reaction is sluggish, gentle heating may be required. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. | |
| Formation of Multiple Products | 1. Diacylation: For substrates with multiple nucleophilic sites (e.g., diamines, diols), diacylation can occur. | - Use a controlled stoichiometry of this compound (e.g., 1.0-1.1 equivalents). - Add the acyl chloride slowly to the reaction mixture at a low temperature to favor mono-acylation. |
| 2. Side Reactions with the Pyrimidine Ring: The electron-deficient pyrimidine ring can be susceptible to nucleophilic attack under certain conditions. | - Use mild reaction conditions and avoid excessively strong bases or high temperatures. - The choice of a non-nucleophilic base is crucial to avoid competing reactions. | |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. | - Monitor the reaction to completion using TLC or LC-MS. - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. | - Adjust the workup procedure. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic byproducts. - Consider alternative purification techniques such as crystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for acylation with this compound?
A1: The choice of solvent depends on the solubility of your substrates. Common anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good starting points.[3] For less reactive substrates, N,N-dimethylformamide (DMF) can be used, but care must be taken as it can be difficult to remove during workup.
Q2: Which base should I use for the acylation of an amine?
A2: A non-nucleophilic base is recommended to avoid competing reactions with the acyl chloride. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl byproduct.[4] For weakly nucleophilic amines, a stronger, non-nucleophilic base might be necessary.
Q3: How can I improve the yield when acylating a phenol?
A3: Phenols are generally less nucleophilic than aliphatic alcohols. To improve the yield, you can convert the phenol to the more nucleophilic phenoxide by treating it with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) before adding the this compound.[1]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, first ensure that your reagents and solvents are anhydrous. You can then try increasing the reaction time or gently heating the mixture while monitoring for any product decomposition. Adding a slight excess (1.1-1.2 equivalents) of the this compound may also help drive the reaction to completion.
Q5: Are there any known side reactions specific to using this compound?
A5: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack, although this is less common under standard acylation conditions. Using a non-nucleophilic base and avoiding harsh reaction conditions can help minimize this risk. The primary side reactions are typically those common to all acylations, such as hydrolysis of the acyl chloride and diacylation of the substrate.
Data Presentation
The following tables provide representative data for the acylation of various amines and phenols with acyl chlorides. While specific data for this compound is limited in the literature, these examples with structurally similar acyl chlorides offer valuable insights into expected yields under different conditions.
Table 1: N-Acylation of Various Amines with Acyl Chlorides
| Amine Substrate | Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 2 | >95 | [2] |
| 4-Chloroaniline | 5-Bromo-6-chloronicotinoyl chloride | - | Chloroform | Reflux | - | >80 | [5] |
| 4-Methoxyaniline | 5-Bromo-6-chloronicotinoyl chloride | - | Chloroform | Reflux | - | >80 | [5] |
| Benzylamine | Acetyl Chloride | - | - | - | - | - | [2] |
| Pyrrolidine | 2-Arylindole-4-carbonyl chloride | Triethylamine | Dichloromethane | < 23 | 0.5 | High | [6] |
Table 2: O-Acylation of Various Phenols with Acyl Chlorides
| Phenol Substrate | Acyl Chloride | Base/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenol | Benzoyl Chloride | Pyridine | - | Room Temp. | - | High | [1] |
| Phenol | Benzoyl Chloride | TiO₂ | Solvent-free | 25 | 30 | 92 | [7] |
| 4-Nitrophenol | Benzoyl Chloride | Pyridine | - | Room Temp. | - | High | [1] |
| 2-Naphthol | Acetic Acid | ZnCl₂@Al₂O₃ | - | - | - | High |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of an Amine
This protocol describes a general method for the synthesis of pyrimidine-5-carboxamides.
-
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: General Procedure for the O-Acylation of a Phenol
This protocol provides a general method for the synthesis of pyrimidine-5-carboxylates from phenols.
-
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the stirred phenol mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Mandatory Visualization
Caption: General experimental workflow for acylation.
References
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. US20240083873A1 - Pyrimidine carboxamide compound and application thereof - Google Patents [patents.google.com]
minimizing hydrolysis of 5-PYRIMIDINECARBONYL CHLORIDE during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of 5-pyrimidinecarbonyl chloride during your experiments. Acyl chlorides are highly reactive compounds, and successful outcomes depend on careful handling and reaction setup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a common nucleophile. The carbonyl carbon in the acyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. The pyrimidine ring itself, being an electron-deficient aromatic system, can further enhance the electrophilicity of the carbonyl carbon, making it highly prone to attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding 5-pyrimidinecarboxylic acid and hydrochloric acid (HCl), which can lead to reduced yields of your desired product and the formation of impurities.[1][2][3][4]
Q2: How can I visually detect if my this compound has undergone hydrolysis?
A2: Pure this compound is typically a solid or liquid. If it has been exposed to moisture, you might observe it fuming in the air. This is due to the reaction with atmospheric water, which releases HCl gas.[4] Significant hydrolysis will lead to the formation of 5-pyrimidinecarboxylic acid, which is a carboxylic acid and may have a different physical appearance (e.g., a solid precipitate if the reaction is in a non-polar solvent).
Q3: What are the immediate consequences of hydrolysis in my reaction mixture?
A3: The immediate consequences of hydrolysis are a decrease in the available amount of your starting acyl chloride, leading to a lower yield of the desired product. Additionally, the formation of 5-pyrimidinecarboxylic acid and HCl introduces acidic impurities into your reaction mixture. These impurities can potentially catalyze unwanted side reactions or interfere with the purification of your target compound.
Q4: Can I use a base to counteract the effects of hydrolysis?
A4: Yes, adding a non-nucleophilic base, such as pyridine or triethylamine (TEA), is a common strategy in reactions involving acyl chlorides.[5][6] This base will scavenge the HCl produced during the primary reaction (and any incidental hydrolysis), preventing it from catalyzing side reactions. However, it is crucial to use a dry, non-nucleophilic base to avoid it reacting directly with the acyl chloride. It's important to note that this is a mitigation strategy and the primary goal should always be to prevent hydrolysis from occurring in the first place.
Troubleshooting Guide: Minimizing Hydrolysis
This guide provides practical steps to minimize the hydrolysis of this compound in your reactions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, presence of 5-pyrimidinecarboxylic acid | Hydrolysis of this compound due to the presence of water. | 1. Rigorous Anhydrous Technique: - Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).[7]- Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents like molecular sieves.- Handle all reagents under an inert atmosphere using Schlenk lines or glove boxes.[7]2. Use of a Scavenger Base: - Add a non-nucleophilic base like dry pyridine or triethylamine (2 equivalents) to the reaction mixture to neutralize any HCl formed.[5][6] |
| Reaction fails to go to completion | Insufficient active this compound due to gradual hydrolysis over the reaction time. | 1. Control Reaction Temperature: - Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.2. Order of Addition: - Add the this compound solution slowly to the solution of the nucleophile. This ensures that the acyl chloride is consumed by the desired reaction as soon as it is introduced, minimizing its exposure time to any trace moisture. |
| Formation of unexpected byproducts | HCl generated from hydrolysis is catalyzing side reactions. | 1. Inert Atmosphere: - Ensure the reaction is continuously maintained under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.2. High-Purity Reagents: - Use high-purity, anhydrous reagents and solvents to minimize the introduction of water. |
| Difficulty in product purification | Presence of 5-pyrimidinecarboxylic acid and salts formed from the scavenger base. | 1. Aqueous Workup: - During the workup, wash the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct and any excess HCl. Follow with a brine wash to remove residual water.2. Chromatography: - If the carboxylic acid is still present, purification by column chromatography may be necessary. |
Quantitative Data: Relative Stability of Acyl Chlorides
| Acyl Chloride | Structure | Relative Hydrolysis Rate | Rationale |
| Acetyl Chloride | CH₃COCl | Very Fast | The carbonyl carbon is highly electrophilic with little steric hindrance. |
| Benzoyl Chloride | C₆H₅COCl | Fast | The phenyl group can slightly stabilize the carbonyl group through resonance, making it less reactive than acetyl chloride. |
| This compound | C₅H₃N₂OCl | Very Fast (Predicted) | The electron-withdrawing pyrimidine ring is expected to significantly increase the electrophilicity of the carbonyl carbon, leading to a faster hydrolysis rate compared to benzoyl chloride. |
| p-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Faster than Benzoyl Chloride | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon.[8] |
| p-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Slower than Benzoyl Chloride | The electron-donating methoxy group decreases the electrophilicity of the carbonyl carbon.[8] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol outlines the essential steps for creating and maintaining an anhydrous environment for reactions involving this compound.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Schlenk line or nitrogen/argon balloon
-
Anhydrous solvents and reagents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended). Assemble the glassware while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.[7]
-
Solvent Preparation: Use commercially available anhydrous solvents or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). Store dried solvents over molecular sieves.
-
Reagent Handling: Handle solid reagents that are moisture-sensitive in a glovebox or under a stream of inert gas. Liquid reagents should be transferred using dry syringes or cannulas.
-
Reaction Setup: Assemble the cooled, dried glassware under a positive pressure of inert gas. Add the anhydrous solvent and reagents via syringe or cannula.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction requires heating, use a condenser with a gas inlet/outlet to maintain the inert atmosphere.
Protocol 2: Synthesis of an Amide from this compound
This protocol provides a general method for the synthesis of an amide using this compound, incorporating measures to minimize hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Dry triethylamine (TEA) or pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Set up an anhydrous reaction as described in Protocol 1 .
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and dry triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C using a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography as needed.[9][10]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting logic for reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. Amide Synthesis [fishersci.dk]
Technical Support Center: Reactions with 5-Pyrimidinecarbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-pyrimidinecarbonyl chloride in their experiments. The information is designed to help anticipate and troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reacting this compound with nucleophiles?
A1: The most prevalent side product is the hydrolysis of this compound to pyrimidine-5-carboxylic acid. This occurs if moisture is present in the reaction setup. Other common side products include the formation of undesired esters or amides if alcohol or amine impurities are present in the reagents or solvents. In reactions with primary amines, diacylation can occur, where two molecules of this compound react with one molecule of the amine.
Q2: How does the pyrimidine ring affect the reactivity of the carbonyl chloride?
A2: The pyrimidine ring is an electron-withdrawing heterocycle due to the presence of two nitrogen atoms. This electronic effect increases the partial positive charge on the carbonyl carbon of this compound, making it highly electrophilic and, therefore, very reactive towards nucleophiles.
Q3: Can the pyrimidine ring itself react with nucleophiles?
A3: The pyrimidine ring is known to be susceptible to nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions. However, the acyl chloride group at the 5-position is significantly more reactive. Under typical acylation conditions, reaction at the carbonyl group is the overwhelmingly favored pathway. Side reactions involving the pyrimidine ring are generally not observed unless the reaction conditions are unusually harsh or designed to promote such reactivity.
Q4: My reaction with a primary amine is giving a significant amount of a higher molecular weight byproduct. What could it be?
A4: This is likely the diacylated product, where the primary amine has reacted with two molecules of this compound. This is more common with less sterically hindered primary amines. To minimize this, you can try using an excess of the amine, adding the this compound slowly to the reaction mixture, or running the reaction at a lower temperature.
Q5: I observe a precipitate in my reaction that is not my desired product. What could it be?
A5: If you are using a tertiary amine base like triethylamine or pyridine to scavenge the HCl produced during the acylation, the precipitate is likely the hydrochloride salt of that amine (e.g., triethylammonium chloride). This is a common and expected byproduct of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of Desired Amide/Ester and Presence of Pyrimidine-5-Carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | - Dry all glassware in an oven before use. - Use anhydrous solvents. - Handle this compound and other reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reagents | - Use freshly distilled or high-purity amines and alcohols. - Ensure solvents are free from water and other nucleophilic impurities. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider increasing the reaction time or temperature slightly. |
Issue 2: Formation of Diacylated Byproduct with Primary Amines
| Possible Cause | Troubleshooting Steps |
| Stoichiometry | - Use a molar excess of the primary amine (e.g., 1.2 to 2 equivalents) to favor the formation of the mono-acylated product. |
| Reaction Rate | - Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Steric Hindrance | - If possible, choose a bulkier amine to disfavor the formation of the diacylated product. |
Experimental Protocols
General Protocol for the Synthesis of a Pyrimidine-5-carboxamide
-
Preparation: In a dry, inert atmosphere glovebox or under a stream of nitrogen, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the amine solution with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrimidine-5-carboxamide.
General Protocol for the Synthesis of a Pyrimidine-5-carboxylate
-
Preparation: In a dry, inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Reaction: Cool the solution to 0 °C. Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: General reaction pathway for this compound.
Technical Support Center: Purification of Pyrimidine-5-Carboxamides by Column Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine-5-carboxamides using column chromatography.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve issues during your purification experiments.
Issue 1: Poor Separation or Co-elution of Impurities
Question: My pyrimidine-5-carboxamide is co-eluting with impurities, resulting in impure fractions. How can I improve the separation?
Answer: Poor separation is often due to the product and impurities having similar polarities.[1] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Adjust Polarity: The ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 for effective separation.[2] If the spots are too close, try a less polar solvent system to increase the separation. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] You can gradually increase the polarity by adding small amounts of a more polar solvent like methanol.[2][3]
-
Gradient Elution: Instead of an isocratic (constant) solvent system, a gradient elution can be highly effective.[4] Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[3][4]
-
-
Change the Stationary Phase:
-
Alternative Techniques: For very difficult separations, consider alternative methods like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[1]
Issue 2: Peak Tailing in Chromatogram
Question: The peaks for my compound are tailing, which is affecting resolution and the accuracy of quantification. What causes this and how can I fix it?
Answer: Peak tailing occurs when a portion of the analyte is retained longer than the main peak, often due to secondary interactions with the stationary phase.[6] For basic compounds like some pyrimidines, strong interactions with acidic silanol groups on the silica surface are a common cause.[6][7]
-
Mobile Phase Modification:
-
Add a Buffer or Modifier: Adding a small amount of a buffer or a basic modifier like triethylamine (TEA) to the mobile phase can help mask the active silanol sites, reducing tailing.[8] For very polar compounds, a solvent system containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane) can be effective.[9]
-
Control pH: Maintaining a stable pH with a buffer can prevent ionization of your compound, which can lead to secondary interactions.[6][10]
-
-
Column and Sample Considerations:
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[6] Try diluting your sample and re-injecting.[6]
-
Column Degradation: A void at the column inlet or a blocked frit can distort the sample band and cause all peaks to tail.[6][11] Reversing and flushing the column might solve the issue; otherwise, the column may need to be replaced.[6]
-
Issue 3: Product Instability on the Column
Question: I suspect my pyrimidine-5-carboxamide is degrading on the silica gel column, leading to low yield and new, unexpected spots on my TLC. How can I confirm this and what should I do?
Answer: Some compounds are unstable on acidic stationary phases like silica gel.[1][2]
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Confirming Instability: You can check for stability by running a two-dimensional (2D) TLC.[2][9] Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and re-run it in the same solvent system.[2] If a new spot appears or the original spot streaks, your compound is likely degrading.[2]
-
Solutions:
-
Change Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina or Florisil.[1][9]
-
Deactivate Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to increase the flow rate.[12]
-
Issue 4: Low or No Recovery of the Compound
Question: My compound is not eluting from the column, or the recovery is very low. What could be the problem?
Answer: This issue can arise from several factors, often related to polarity or solubility.
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Compound is Too Polar: The chosen eluent may not be polar enough to move your compound down the column.[2] This is common with highly functionalized heterocyclic compounds.[13]
-
Compound Decomposed: As mentioned in Issue 3, the compound may have decomposed on the column.[9]
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Compound Came Off in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions collected.[9]
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Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrimidine-5-carboxamides?
A1: Silica gel (230-400 mesh) is the most common stationary phase for flash chromatography.[2][13] However, because pyrimidines contain basic nitrogen atoms, they can interact strongly with the acidic silanol groups on silica, potentially causing peak tailing or degradation.[6][7] If you encounter these issues, consider using neutral alumina or a functionalized silica gel like amino-propylated silica.[1][5]
Q2: How do I select the right solvent system for my column?
A2: The ideal solvent system is typically determined using Thin-Layer Chromatography (TLC).[4][14] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound while maximizing the separation from impurities.[2] A common starting point is a binary mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2][14]
Q3: What is the difference between "wet loading" and "dry loading" a sample, and when should I use each?
A3:
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial, least polar mobile phase solvent and carefully applied to the top of the column.[2][15] This method is quick and suitable for samples that are readily soluble in the eluent.[15]
-
Dry Loading: The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[2][15] This powder is then carefully added to the top of the column.[2] Dry loading is preferred when the compound has poor solubility in the column eluent or to achieve better resolution and sharper bands.[2][15]
Q4: How much silica gel should I use for my purification?
A4: The amount of silica gel depends on the quantity of the crude material and the difficulty of the separation. A general rule of thumb is to use a silica-to-sample mass ratio of 30:1 to 100:1. For easy separations (large ΔRf), a lower ratio (e.g., 30:1) may suffice. For difficult separations (small ΔRf), a higher ratio (e.g., 100:1 or more) will be necessary.
Q5: Can I reuse my chromatography column?
A5: While it is technically possible to flush a column with a very polar solvent to remove all compounds and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can contaminate your current purification. For routine purifications where the same reaction is repeated, reuse may be acceptable if the column is thoroughly cleaned. However, for isolating final products or for sensitive compounds, a freshly packed column is always the best practice.
Data Presentation: Solvent & Stationary Phase Selection
Table 1: Common Stationary Phases for Pyrimidine Derivative Purification
| Stationary Phase | Properties | Best For | Potential Issues |
| Silica Gel | Acidic, highly polar | General purpose, good for most neutral and acidic compounds. | Peak tailing with basic compounds, potential for acid-catalyzed degradation.[1][6] |
| Alumina (Neutral) | Neutral, polar | Acid-sensitive compounds, separation of isomers.[1] | Can be less predictable than silica. |
| Alumina (Basic) | Basic, polar | Base-stable compounds, removing acidic impurities. | Not suitable for base-sensitive compounds. |
| Amino-propylated Silica | Weakly basic | Basic compounds to reduce tailing, can be used in normal or reversed-phase.[5] | More expensive than plain silica. |
| Reversed-Phase Silica (C18) | Non-polar | Highly polar pyrimidine derivatives that are not retained on normal phase. | Requires polar, often aqueous, mobile phases.[10] |
Table 2: Common Mobile Phase Systems and Modifiers
| Solvent System (Non-polar:Polar) | Polarity | Typical Use | Modifiers & Purpose |
| Hexane / Ethyl Acetate | Low to Medium | Standard system for many organic compounds.[2] | Methanol: To significantly increase polarity.[2] |
| Dichloromethane / Methanol | Medium to High | Purifying more polar compounds.[13] | Ammonium Hydroxide: To prevent streaking of very polar, basic compounds.[9] |
| Toluene / Acetone | Low to Medium | Alternative to hexane/EtOAc with different selectivity. | Triethylamine (TEA): 0.1-1% to mask acidic silanol sites and reduce tailing of basic compounds.[8] |
| Acetonitrile / Water | High (Reversed-Phase) | For use with C18 silica to purify very polar compounds.[3] | Formic Acid / Acetic Acid: To control pH and improve peak shape for ionizable compounds.[16] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Dissolve a small amount of your crude pyrimidine-5-carboxamide mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a silica gel TLC plate.[14]
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The solvent level should be below the baseline of the TLC plate.[14]
-
Place the TLC plate in the chamber, close it, and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a UV lamp (254 nm) and/or an appropriate chemical stain (e.g., potassium permanganate).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent ratio until your desired compound has an Rf of ~0.2-0.4 and is well-separated from other spots.[2]
Protocol 2: Flash Column Chromatography (Dry Loading Method)
-
Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack evenly under gravity or with light pressure, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the silica bed.[13]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 5-10 times the mass of your sample) to the solution.[2]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2][15]
-
Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column, creating an even layer. Gently tap the column to settle the powder. Add another thin layer of sand on top.
-
Elution: Carefully add the mobile phase to the column. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions immediately.[12] Monitor the separation by collecting small, regular fractions and analyzing them by TLC.[2]
-
Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain your purified pyrimidine-5-carboxamide.[13]
Visualizations
Caption: A typical experimental workflow for purification by column chromatography.
Caption: A decision tree for troubleshooting poor separation issues.
Caption: Relationship between compound polarity and elution order in normal phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. biotage.com [biotage.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low yields in Schotten-Baumann reactions with pyrimidines
Technical Support Center: Schotten-Baumann Reactions with Pyrimidines
This guide provides troubleshooting advice for researchers encountering low yields in Schotten-Baumann reactions involving pyrimidine substrates. The question-and-answer format is designed to directly address common problems and offer practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Schotten-Baumann reaction with an aminopyrimidine is giving a very low yield. What are the most likely causes?
Low yields in this reaction are typically traced back to a few key areas: the inherent reactivity of the pyrimidine ring, suboptimal reaction conditions, or issues with the reagents themselves.
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Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the exocyclic amino group, making it less reactive towards the acyl chloride compared to a simple alkyl- or arylamine.
-
Competing Hydrolysis of Acyl Chloride: A primary competing reaction is the hydrolysis of the highly reactive acyl chloride by water or hydroxide ions in the aqueous phase.[1][2] If this occurs faster than the acylation of the amine, yields will be significantly reduced.
-
Poor Solubility: Pyrimidine derivatives can have poor solubility in common organic solvents used for Schotten-Baumann reactions (like dichloromethane or diethyl ether), leading to a slow, inefficient reaction in the heterogeneous mixture.[3]
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Protonation of the Amine: The amine must be in its free base form to act as a nucleophile. If the reaction becomes too acidic due to the HCl byproduct, the aminopyrimidine will be protonated and rendered unreactive.[4][5]
-
Side Reactions: The pyrimidine ring itself can sometimes undergo undesired side reactions under basic conditions, although this is less common than the other issues.
Q2: How can I improve the nucleophilicity of my aminopyrimidine substrate?
While you cannot change the inherent electronic properties of your substrate, you can optimize the conditions to favor its reaction. Using a stronger, non-nucleophilic organic base like pyridine or triethylamine in an aprotic solvent can sometimes be more effective than the traditional aqueous base setup.[6][7] Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more readily attacked by the weakly nucleophilic aminopyrimidine.[4][8]
Q3: What strategies can minimize the hydrolysis of my acyl chloride?
Minimizing the competing hydrolysis reaction is critical for improving your yield.
-
Vigorous Mixing: In a biphasic system, ensure very high-speed stirring (e.g., >1000 rpm). This creates a large interfacial surface area, maximizing the chance for the acyl chloride in the organic phase to react with the amine before it is hydrolyzed by the aqueous base.[1]
-
Slow Addition of Base: Add the aqueous base dropwise to the reaction mixture. This keeps the concentration of hydroxide ions low at any given moment, disfavoring the hydrolysis pathway.[1]
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of hydrolysis more than it slows the rate of acylation, thus improving the overall yield.
-
Anhydrous Conditions: Consider switching from a biphasic aqueous system to a single-phase anhydrous organic solvent (like THF or DCM) with a tertiary amine base (e.g., triethylamine, DIEA). This completely eliminates water, though care must be taken to ensure all reagents and glassware are dry.[9]
Q4: My starting material is not dissolving well. How can I address solubility issues?
Poor solubility is a common hurdle. Experimenting with the solvent system is the best approach.
-
Alternative Solvents: Instead of standard dichloromethane, try more polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.[10] In some cases, a solvent-free approach or using a co-solvent to increase solubility can be beneficial.[3]
-
Phase-Transfer Catalysis: For biphasic systems, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the pyrimidine from the organic phase to the interface for a more efficient reaction.
Q5: I suspect my aminopyrimidine is being protonated and crashing out of the solution. How do I prevent this?
This happens when the HCl generated as a byproduct is not neutralized quickly enough.[5]
-
Sufficient Base: Ensure you are using at least one full equivalent of base to neutralize the HCl. Often, a slight excess is beneficial.[1]
-
Choice of Base: A strong base like NaOH or KOH is effective at neutralizing HCl.[6] If using a tertiary amine in a non-aqueous system, ensure it is a strong enough base to scavenge the acid effectively.
-
Controlled Addition: Add the acyl chloride slowly to the mixture of the amine and the base. This allows the base to neutralize the HCl as it is formed, preventing a buildup of acid that could protonate your starting material.[4]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their expected impact on reaction yield when troubleshooting.
| Parameter | Low Yield Condition | Optimized Condition | Rationale |
| Base | Weak base or <1 equivalent | Strong base (NaOH, KOH) or catalytic pyridine; >1 equivalent | Ensures neutralization of HCl byproduct to prevent amine protonation and drives the reaction forward.[4][5] |
| Temperature | High (Room Temp or above) | Low (0 °C to RT) | Reduces the rate of competing acyl chloride hydrolysis more significantly than the desired N-acylation.[1] |
| Mixing | Slow stirring (<500 rpm) | Vigorous stirring (>1000 rpm) | Maximizes interfacial area in biphasic systems, promoting reaction between phases and minimizing hydrolysis.[1] |
| Solvent | Poor substrate solubility (e.g., in pure DCM) | Biphasic system (DCM/water, Ether/water) or a more polar aprotic solvent (THF, MeCN) | Improves substrate availability for reaction. Biphasic systems sequester the base to limit acyl chloride hydrolysis.[11][12] |
| Reagent Addition | Rapid addition of acyl chloride | Slow, dropwise addition of acyl chloride or aqueous base | Maintains a low concentration of reactive species to control side reactions and ensure efficient neutralization of HCl.[1] |
Experimental Protocols
General Protocol for Schotten-Baumann Acylation of an Aminopyrimidine (Biphasic)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aminopyrimidine (1.0 eq) and a suitable organic solvent (e.g., dichloromethane, 10-20 mL per mmol of amine).
-
Base Addition: In a separate container, prepare an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.5 eq).
-
Cooling: Cool the flask containing the pyrimidine solution to 0 °C in an ice bath.
-
Acylation: Begin vigorous stirring of the pyrimidine solution. Add the acyl chloride (1.1 eq) dropwise via syringe. Immediately after, begin the slow, dropwise addition of the aqueous NaOH solution over 20-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final product.[3]
Mandatory Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and solving low-yield issues.
Caption: A workflow for troubleshooting low yields in Schotten-Baumann reactions.
General Reaction Scheme
This diagram illustrates the fundamental transformation in the Schotten-Baumann acylation of an aminopyrimidine.
Caption: General Schotten-Baumann reaction with an aminopyrimidine substrate.
Decision Tree for Cause Identification
Use this decision tree to pinpoint the likely root cause of the reaction failure.
Caption: A decision tree to identify the primary cause of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. quora.com [quora.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
effect of base choice on 5-PYRIMIDINECARBONYL CHLORIDE reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-pyrimidinecarbonyl chloride. The following information is designed to help optimize reaction efficiency by focusing on the critical choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A base is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct during the acylation of nucleophiles (such as amines or alcohols) with this compound.[1] If not neutralized, the HCl can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction.[1]
Q2: Which bases are commonly used for these types of reactions?
Commonly used bases are tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine.[1] The choice among these depends on the specific requirements of the reaction.
Q3: What is the difference between using a non-nucleophilic base like triethylamine (TEA) and a nucleophilic base like pyridine?
Triethylamine (TEA) and DIPEA are non-nucleophilic bases. Their primary function is to act as an acid scavenger. Pyridine, in addition to being a base, can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acyl-pyridinium intermediate, which can then be more readily attacked by the primary nucleophile. This can be particularly useful for less reactive alcohols or amines.
Q4: When should I choose pyridine over triethylamine (TEA)?
Pyridine may be a better choice when reacting this compound with a less reactive nucleophile. The formation of the acyl-pyridinium intermediate can accelerate the reaction rate. However, for highly reactive nucleophiles, a non-nucleophilic base like TEA is often sufficient and can be preferred to avoid potential side reactions.
Q5: My reaction yield is low. What are the common causes related to the choice of base?
Low yields can stem from several factors related to the base:
-
Insufficient Base: An inadequate amount of base will not completely neutralize the HCl byproduct, leading to the deactivation of the nucleophile.
-
Base Purity: The presence of water in the base can lead to the hydrolysis of the highly reactive this compound. It is crucial to use an anhydrous base.
-
Suboptimal Base Strength: The chosen base may not be strong enough to effectively deprotonate the nucleophile, particularly if the nucleophile is weakly acidic.
Q6: Can inorganic bases be used in these reactions?
While organic bases are more common, in some cases, particularly under Schotten-Baumann conditions (a two-phase system), an aqueous solution of an inorganic base like sodium hydroxide can be used. This method is often employed for the acylation of amines.
Troubleshooting Guide
| Observation | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete neutralization of HCl byproduct. | Ensure at least a stoichiometric equivalent of the base is used relative to the this compound. For weakly nucleophilic amines or alcohols, a slight excess of base (e.g., 1.1-1.5 equivalents) may be beneficial. |
| Hydrolysis of this compound. | Use anhydrous solvents and ensure the base is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Low reactivity of the nucleophile. | Consider switching from a non-nucleophilic base like triethylamine to a nucleophilic catalyst like pyridine to increase the reaction rate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be effective. | |
| Formation of Multiple Byproducts | Side reactions involving the base. | If using pyridine, consider switching to a more sterically hindered and less nucleophilic base like triethylamine or DIPEA, which are less likely to participate in side reactions. |
| Degradation of starting materials or product. | Perform the reaction at a lower temperature (e.g., 0 °C) to minimize degradation. Add the this compound solution dropwise to the mixture of the nucleophile and base to control any exothermic reaction. | |
| Difficulty in Product Purification | Presence of protonated base salts. | During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove excess tertiary amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. |
Data Presentation
The following table summarizes the expected impact of different bases on the reaction of this compound. The yields are illustrative and can vary significantly based on the specific nucleophile, solvent, and reaction conditions.
| Base | Class | pKa of Conjugate Acid | Typical Yield Range | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine (Non-nucleophilic) | ~10.75 | Good to Excellent | Standard, cost-effective choice for most applications. Acts as an HCl scavenger. |
| N,N-Diisopropylethylamine (DIPEA) | Tertiary Amine (Sterically Hindered) | ~10.75 | Good to Excellent | Useful when the nucleophile is sensitive to the basicity of TEA. Its steric bulk makes it non-nucleophilic. |
| Pyridine | Aromatic Amine (Nucleophilic Catalyst) | ~5.25 | Moderate to Excellent | Acts as both an HCl scavenger and a nucleophilic catalyst. Can accelerate reactions with less reactive nucleophiles. |
| Sodium Hydroxide (in H₂O) | Inorganic Base | N/A | Variable | Used in Schotten-Baumann conditions, typically for reactions with amines in a biphasic system. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using Triethylamine
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Esterification using Pyridine
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in pyridine, which acts as both the base and the solvent. For less soluble alcohols, a co-solvent like anhydrous DCM can be used.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equivalents) portion-wise or as a solution in anhydrous DCM to the stirred alcohol solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, 1M HCl (to remove residual pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product as necessary.
Visualizations
Caption: General experimental workflow for the acylation reaction.
Caption: Decision tree for troubleshooting low yield based on base selection.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 5-Pyrimidinecarbonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the accurate analysis of reaction mixtures is paramount. 5-Pyrimidinecarbonyl chloride is a valuable building block in medicinal chemistry, often employed to create amide derivatives with potential biological activity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of these reactions, quantifying the formation of products, and assessing the purity of the final compounds.[1] This guide provides a comprehensive comparison of HPLC with alternative analytical methodologies for the analysis of reaction products derived from this compound.
Typical Reaction and Analytical Challenges
This compound is a reactive acylating agent that readily reacts with primary and secondary amines to form stable amide products. A representative reaction is the acylation of a generic primary amine (R-NH2) to yield the corresponding N-substituted pyrimidine-5-carboxamide. The primary analytical challenge lies in the separation of the polar starting materials (amine), the reactive intermediate (this compound), the desired amide product, and potential side-products, such as the hydrolysis of the acyl chloride to 5-pyrimidinecarboxylic acid. The high reactivity of the acyl chloride also necessitates careful sample preparation and consideration of its stability in the HPLC mobile phase.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of such reaction mixtures.[2] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
A typical HPLC method for the analysis of a this compound reaction mixture is detailed below. This method is a starting point and may require optimization based on the specific amine used and the resulting amide product.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a known volume of aprotic solvent (e.g., acetonitrile) to prevent further reaction.
-
Dilute the quenched sample with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected HPLC Performance
The following table summarizes the expected retention times and resolution for the key components in a hypothetical reaction between this compound and a moderately polar primary amine.
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. 5-Pyrimidinecarboxylic acid | Comments |
| 5-Pyrimidinecarboxylic acid | 3.5 | - | The most polar, early-eluting compound. |
| Unreacted Primary Amine (R-NH2) | 4.8 | > 2.0 | Retention will vary based on the polarity of the 'R' group. |
| This compound | 8.2 | > 2.0 | Less polar than the carboxylic acid. May show some tailing due to on-column hydrolysis. |
| N-substituted Pyrimidine-5-carboxamide | 10.5 | > 2.0 | The desired product, typically the least polar and most retained compound. Retention depends on the 'R' group. |
Note: These are estimated values and will vary depending on the exact column, system, and the nature of the "R" group on the amine.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.
Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Robust, quantitative, widely available, excellent for purity determination. | Requires chromophores for detection, potential for on-column reactions of unstable compounds, structural information is not directly provided. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Faster separation with smaller particles, detection by mass-to-charge ratio.[3] | Higher resolution and sensitivity than HPLC, provides molecular weight information for peak identification.[4] | Higher cost of instrumentation and maintenance, potential for ion suppression effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[5] | Provides detailed structural information, non-destructive, can be used for reaction monitoring without chromatographic separation.[6][7] | Lower sensitivity than HPLC, requires higher sample concentrations, complex mixtures can lead to overlapping signals.[8] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase, visualized under UV light or with staining. | Simple, rapid, and inexpensive method for qualitative reaction monitoring. | Not quantitative, lower resolution than HPLC, less sensitive. |
Visualizing the Workflow and Logic
Experimental Workflow for HPLC Analysis
Caption: A general workflow for the preparation and analysis of a chemical reaction sample by HPLC.
Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC, a modular technique that complements NMR [specificpolymers.com]
NMR spectroscopic characterization of pyrimidine-5-carboxamides
A comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of pyrimidine-5-carboxamides, offering a comparative analysis with alternative techniques for researchers, scientists, and drug development professionals. This guide provides detailed experimental data, protocols, and visual workflows to aid in the structural elucidation of this important class of compounds.
Introduction to Pyrimidine-5-Carboxamides
Pyrimidine-5-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit properties such as antiviral, antitumor, antibacterial, and anti-inflammatory effects. The precise characterization of their molecular structure is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is a cornerstone technique for the structural elucidation of these molecules in solution.
NMR Spectroscopic Characterization
NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the unambiguous structural determination of pyrimidine-5-carboxamide derivatives. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key characteristic signals for pyrimidine-5-carboxamides include:
-
Pyrimidine Ring Protons: The chemical shifts of the protons on the pyrimidine ring are influenced by the substituents on the ring.
-
Amide Protons (-CONH₂): The protons of the carboxamide group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[1]
-
Substituent Protons: Protons of various substituents on the pyrimidine ring will have characteristic chemical shifts. For instance, aromatic substituents will show signals in the aromatic region of the spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Key signals include:
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum (around 160-180 ppm).[2][3]
-
Pyrimidine Ring Carbons: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of substituents.[4]
-
Substituent Carbons: Carbons of the substituents will have shifts dependent on their chemical environment.
Comparative Data of Pyrimidine-5-Carboxamide Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative pyrimidine-5-carboxamide derivatives, compiled from various research articles.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Selected Pyrimidine-5-Carboxamides
| Compound/Derivative | H (Pyrimidine Ring) | -CONH₂ | Aromatic-H | Other Protons | Solvent | Reference |
| 2,4-diamino-1,6-dihydro-6-(4-chlorophenyl)pyrimidine-5-carboxamide | - | 6.42 (s, 2H) | 7.04 (d, 1H), 7.25 (d, 1H) | 4.25 (s, 4H, -NH₂) | CDCl₃ | |
| N-Aryl-pyridopyrrolopyrimidine-2-carboxamides | - | 10.85-11.12 (s, 1H) | - | 5.88 (s, 2H, CH₂), 4.01-4.09 (s, 3H, N-CH₃) | DMSO-d₆ | [5] |
| Pyrimidine derivatives with sulphonamide | 8.35-8.28 (s, 1H), 8.25-8.08 (d, 2H) | - | - | 10.66 (s, 1H, indole NH), 4.31-4.17 (s, 1H, OH) | DMSO-d₆ | [6] |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Selected Pyrimidine-5-Carboxamides
| Compound/Derivative | C=O | C (Pyrimidine Ring) | Aromatic-C | Other Carbons | Solvent | Reference |
| Thiazolo[4,5-d]pyrimidin-7(6H)-one derivative | 161.83 | 107.06, 117.64, 121.29, 159.02 | - | 12.26 (CH₃), 189.21 (C=S) | DMSO | [7] |
| Pyrimidine derivatives with sulphonamide | 174.99-163.88 | - | - | 69.31-68.91 (C-O) | DMSO-d₆ | [6] |
| Pyrimidine-5-carboxylic acid derivative | 170.7 | - | - | - | DMSO-d₆ | [8] |
Comparison with Alternative Characterization Techniques
While NMR is paramount for detailed structural analysis in solution, other techniques provide complementary information.
Table 3: Comparison of Characterization Techniques for Pyrimidine-5-Carboxamides
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed connectivity and stereochemistry in solution. | Unambiguous structure determination. | Lower sensitivity, requires soluble samples. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H).[7] | Fast, non-destructive, works for solids and liquids. | Provides limited structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[9] | High sensitivity, small sample amount needed. | Does not provide detailed stereochemical information. |
| Elemental Analysis | Percentage composition of elements (C, H, N).[9] | Confirms empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the pyrimidine-5-carboxamide derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like those in the amide group.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[11][12]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.[10]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 or 500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 or 125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Visualization of the Characterization Workflow
The logical flow of characterizing a novel pyrimidine-5-carboxamide derivative can be visualized as follows:
Caption: Workflow for the synthesis and structural characterization of pyrimidine-5-carboxamides.
This guide provides a foundational understanding of the . For more in-depth analysis, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed proton-proton and proton-carbon correlations, leading to the complete and unambiguous assignment of all signals in the spectra.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. testbook.com [testbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to Mass Spectrometry Analysis of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of novel pyrimidine derivatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the optimal analytical approach for the characterization and quantification of these important heterocyclic compounds.
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it directly influences the type of information obtained. For pyrimidine derivatives, both "hard" and "soft" ionization methods can be employed, each with distinct advantages and disadvantages. Electron Impact (EI) is a classic hard ionization technique that provides detailed structural information through extensive fragmentation. In contrast, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are gentler, typically producing intact molecular ions, which is ideal for determining molecular weight.[1][2][3][4]
| Ionization Technique | Principle | Advantages for Pyrimidine Derivatives | Disadvantages for Pyrimidine Derivatives | Typical Mass Analyzer |
| Electron Impact (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[2][4] | Provides detailed structural information from fragmentation patterns.[5] | The molecular ion may be weak or absent for some derivatives.[1][2] | Quadrupole, Time-of-Flight (TOF) |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[3] | Soft ionization technique, produces prominent molecular ions ([M+H]⁺ or [M-H]⁻).[2][6] Well-suited for LC-MS analysis.[7][8] | May require specific solvent conditions for optimal ionization. | Quadrupole, TOF, Orbitrap, Ion Trap |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[4] | Suitable for less polar pyrimidine derivatives.[6] Compatible with LC-MS.[2] | Requires thermal stability of the analyte.[4] | Quadrupole, TOF, Ion Trap |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[1] | A soft ionization method ideal for analyzing large or fragile molecules.[1] | The matrix can sometimes interfere with the analysis of low molecular weight compounds. | Time-of-Flight (TOF) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in mass spectrometry. Below are representative protocols for the analysis of novel pyrimidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for this class of compounds.[7][8][9][10]
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized pyrimidine derivative in a suitable solvent such as methanol or acetonitrile.[8][11]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).
-
Biological Sample Preparation (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration to remove interfering substances.[7]
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Column: A reverse-phase C18 column is commonly used for the separation of pyrimidine derivatives.[12]
-
Mobile Phase: A gradient elution is typically employed using:
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[12]
-
Injection Volume: 5-10 µL.[7]
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[12]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used in either positive or negative ion mode.[8][11]
-
Ion Source Parameters:
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weights of the pyrimidine derivatives (e.g., m/z 100-1000).
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions for structural elucidation. The collision energy will need to be optimized for each compound.[7]
-
Visualization of Analytical Processes
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of novel pyrimidine derivatives from synthesis to structural confirmation.
Caption: General workflow for the mass spectrometry analysis of novel pyrimidine derivatives.
Fragmentation Pathway of a Pyrimidine Derivative
Understanding the fragmentation patterns is key to the structural elucidation of novel compounds.[8][13][14] The following diagram illustrates a representative fragmentation pathway for a substituted pyrimidine derivative, highlighting common cleavage points.
Caption: Representative fragmentation pathways of a substituted pyrimidine derivative.[13]
References
- 1. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. as.uky.edu [as.uky.edu]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [zora.uzh.ch]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Analysis of 2-Chloropyrimidine, 4-Chloropyrimidine, and Pyrimidine-5-Carbonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine derivatives are a cornerstone of medicinal chemistry, and understanding the reactivity of variously substituted pyrimidines is paramount for efficient and predictable synthetic outcomes. This guide provides an objective comparison of the reactivity of three key pyrimidine-based reagents: 2-chloropyrimidine, 4-chloropyrimidine, and pyrimidine-5-carbonyl chloride, supported by mechanistic principles and representative experimental data.
The reactivity of these compounds is fundamentally dictated by the position of the chloro substituent and the nature of the electrophilic carbon atom. While 2- and 4-chloropyrimidine undergo nucleophilic aromatic substitution (SNAr) at the pyrimidine ring, pyrimidine-5-carbonyl chloride engages in nucleophilic acyl substitution at the carbonyl carbon. This distinction in reaction mechanism is central to their differing reactivity profiles and applications in organic synthesis.
Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyrimidine vs. 4-Chloropyrimidine
In the realm of nucleophilic aromatic substitution, 4-chloropyrimidine is generally more reactive than its 2-chloro isomer.[1] This enhanced reactivity is attributed to the superior electronic stabilization of the intermediate formed during the nucleophilic attack.
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
-
Attack at the C4 Position (4-Chloropyrimidine): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized over both electronegative nitrogen atoms of the pyrimidine ring through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation and accelerating the reaction.[1]
-
Attack at the C2 Position (2-Chloropyrimidine): Conversely, nucleophilic attack at the C2 position results in a Meisenheimer intermediate where the negative charge is delocalized, but with less contribution from one of the nitrogen atoms. This leads to a less stable intermediate compared to the C4-adduct, resulting in a slower reaction rate.[1]
This difference in reactivity is a crucial consideration in designing synthetic routes, as reactions with 4-chloropyrimidine can often be carried out under milder conditions or with shorter reaction times compared to those involving 2-chloropyrimidine.
Distinct Reactivity of Pyrimidine-5-Carbonyl Chloride: Nucleophilic Acyl Substitution
Pyrimidine-5-carbonyl chloride presents a different electrophilic center: the carbonyl carbon of the acyl chloride group. This functional group is highly susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction. This reaction is typically much faster than the SNAr reactions of chloropyrimidines.
The mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to yield the final substituted product.
Due to the high reactivity of the acyl chloride group, reactions with pyrimidine-5-carbonyl chloride can often be performed at room temperature or below and are generally very rapid.
Comparative Summary of Reactivity and Reaction Conditions
| Feature | 2-Chloropyrimidine | 4-Chloropyrimidine | Pyrimidine-5-Carbonyl Chloride |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Acyl Substitution |
| Electrophilic Center | C2 of Pyrimidine Ring | C4 of Pyrimidine Ring | Carbonyl Carbon |
| Relative Reactivity | Less reactive than 4-chloropyrimidine | More reactive than 2-chloropyrimidine | Highly reactive |
| Typical Nucleophiles | Amines, Thiols, Alkoxides | Amines, Thiols, Alkoxides | Amines, Alcohols, Water |
| Typical Reaction Temperature | Elevated temperatures (e.g., 80-120 °C) | Room temperature to elevated temperatures (e.g., 25-100 °C) | Low to room temperature (e.g., 0-25 °C) |
| Typical Reaction Time | Several hours to days | Minutes to several hours | Minutes |
| Key Intermediate | Meisenheimer Complex | Meisenheimer Complex | Tetrahedral Intermediate |
Experimental Protocols
Below are representative experimental protocols that illustrate the typical reaction conditions for each of the compared pyrimidine derivatives.
Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloropyrimidine with an Amine
This protocol describes the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 equiv)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 4-chloropyrimidine, the amine nucleophile, and the anhydrous solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with an Amine
This protocol is similar to that for 4-chloropyrimidine, but often requires more forcing conditions.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.2-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv)
Procedure:
-
In a sealed tube, combine 2-chloropyrimidine, the amine nucleophile, the base, and the solvent.
-
Heat the reaction mixture to a higher temperature (typically 100-150 °C).
-
Stir the reaction for a prolonged period (typically 12-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up and extraction as described in Protocol 1.
-
Purify the product using standard techniques.
Protocol 3: Nucleophilic Acyl Substitution of Pyrimidine-5-Carbonyl Chloride with an Amine
This protocol describes the formation of a pyrimidine-5-carboxamide.
Materials:
-
Pyrimidine-5-carbonyl chloride (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.2 equiv)
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pyrimidine-5-carbonyl chloride in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizing Reactivity Relationships
The following diagrams illustrate the mechanistic pathways and the logical relationship between the reactivities of the three compounds.
Caption: A diagram illustrating the distinct reaction pathways and relative stabilities of intermediates for the three pyrimidine derivatives.
References
A Comparative Guide to Analytical Method Validation for Pyrimidine Synthesis Monitoring
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques with Supporting Experimental Data
The synthesis of pyrimidines, a cornerstone of many pharmaceutical compounds, necessitates robust analytical methods to monitor reaction progress, ensure product purity, and optimize yields. The choice of an appropriate analytical technique is critical for efficient and reliable process control. This guide provides a comprehensive comparison of commonly employed analytical methods for monitoring pyrimidine synthesis, with a focus on their validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The selection of an analytical method for monitoring pyrimidine synthesis is a multi-faceted decision, balancing the need for specificity, sensitivity, speed, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are all powerful tools in the analytical chemist's arsenal.[5][6][7][8] Each technique offers distinct advantages and is suited to different stages of the synthesis and for different types of pyrimidine derivatives.
The following tables provide a comparative summary of the validation parameters for these analytical methods. It is important to note that while some data is derived from studies on pyrimidine derivatives, specific validation data for in-process monitoring of pyrimidine synthesis is not always available. In such cases, typical performance characteristics for the analysis of related organic compounds are provided as a reference.
Table 1: Comparison of Quantitative Validation Parameters for Analytical Methods in Pyrimidine Synthesis Monitoring
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR | UV-Vis Spectroscopy |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.998 | Not applicable in the same sense, but signal intensity is directly proportional to concentration | ≥ 0.997[9] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% | 97 - 103%[10] | 98.97 - 99.83%[9] |
| Precision (% RSD) | |||||
| - Repeatability | ≤ 1.0% | ≤ 5.0% | ≤ 5.0% | ≤ 1.5%[10][11] | < 1.5%[9] |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% | ≤ 10.0% | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | pg/mL to ng/mL range | µg/mL to mg/mL range | 145.2 µg/mL (for a specific derivative)[9] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng range | pg/mL to ng/mL range | µg/mL to mg/mL range | 440.0 µg/mL (for a specific derivative)[9] |
Table 2: General Performance Characteristics
| Feature | HPLC-UV | GC-MS | LC-MS/MS | qNMR | UV-Vis Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Combines the separation power of LC with the mass analysis capabilities of MS. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of UV or visible light by the analyte. |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, especially with mass spectrometry for definitive identification. | Excellent, with high specificity from both chromatographic separation and mass fragmentation. | High, provides detailed structural information. | Low to moderate, susceptible to interference from other UV-active compounds. |
| Sensitivity | Good (ng range). | Very high (pg range). | Very high (pg to fg range). | Moderate (µg to mg range). | Low (µg to mg range). |
| Speed | Moderate (minutes per sample). | Moderate (minutes per sample). | Fast (minutes per sample). | Fast for data acquisition, but can be slower for sample preparation and data processing. | Very fast (seconds per sample). |
| Cost | Moderate. | High. | High. | Very high. | Low. |
| Typical Application in Pyrimidine Synthesis | Routine monitoring of reaction progress, purity assessment of starting materials and products. | Analysis of volatile pyrimidine derivatives and impurities. | High-sensitivity analysis of reaction mixtures, impurity profiling, and identification of byproducts. | Structural elucidation, in-situ reaction monitoring, and quantification of major components. | Quick estimation of product concentration, especially for compounds with a strong chromophore. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the validation of HPLC and UV-Vis spectroscopy methods for monitoring pyrimidine synthesis.
HPLC Method Validation Protocol
Objective: To validate an HPLC method for the quantification of a target pyrimidine product and the monitoring of the disappearance of a key starting material in a synthesis reaction.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Chemicals and Reagents:
-
Reference standards of the starting material and the pyrimidine product
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectra of the starting material and product (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Validation Parameters and Acceptance Criteria:
-
Specificity: The method should be able to resolve the peaks of the starting material, product, and any known impurities. This is assessed by injecting individual standards and a mixture.
-
Linearity: A series of at least five concentrations of the starting material and product are prepared and injected. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.998.
-
Accuracy: Determined by spiking a known amount of the starting material and product into a placebo reaction mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry Method Validation Protocol
Objective: To validate a UV-Vis spectrophotometric method for the rapid quantification of a pyrimidine product in a synthesis reaction.
1. Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Chemicals and Reagents:
-
Reference standard of the pyrimidine product
-
A suitable UV-transparent solvent (e.g., ethanol, methanol, or the reaction solvent if it is UV-transparent)
3. Method:
-
Determination of λmax: A dilute solution of the pyrimidine product is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A series of at least five standard solutions of the pyrimidine product are prepared in the chosen solvent. The absorbance of each solution is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.
4. Validation Parameters and Acceptance Criteria:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.997.[9]
-
Accuracy: Determined by preparing samples with known concentrations of the pyrimidine product and measuring their absorbance. The percentage recovery should be within 98-102%.[9]
-
Precision:
-
Repeatability: The absorbance of a single standard solution is measured six times. The %RSD should be < 1.5%.[9]
-
Intermediate Precision: The repeatability assay is performed on a different day. The %RSD should be < 2.0%.
-
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve. For a specific pyrimidine derivative, LOD and LOQ were reported as 145.2 µg/mL and 440.0 µg/mL, respectively.[9]
Visualization of Workflows
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental biological pathway and a target for many therapeutic agents. Understanding this pathway can provide context for the development of synthetic pyrimidine analogs.
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that ensures the method is suitable for its intended purpose. The following workflow outlines the key stages involved.
Logical Decision Tree for Method Selection
Choosing the most appropriate analytical technique for monitoring a pyrimidine synthesis reaction involves considering several factors. This decision tree provides a logical framework for this selection process.
References
- 1. database.ich.org [database.ich.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Pyrimidine-5-Carboxamides
For researchers, scientists, and drug development professionals, the accurate determination of the purity of newly synthesized compounds is a critical step in the journey from discovery to application. The pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Ensuring the purity of these synthesized molecules is paramount for reliable structure-activity relationship (SAR) studies, preclinical trials, and ultimately, for therapeutic efficacy and safety.
This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the purity of synthesized pyrimidine-5-carboxamides: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA). We present illustrative experimental data, detailed methodologies for each technique, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
To illustrate the application and comparative results of these techniques, we consider a synthesized batch of a hypothetical pyrimidine-5-carboxamide derivative: N-(4-fluorophenyl)-2-methyl-4-phenylpyrimidine-5-carboxamide. The purity of this compound was assessed using HPLC with UV detection, quantitative ¹H NMR (qNMR), and Elemental Analysis. The results are summarized in the table below.
| Analytical Technique | Parameter Measured | Result | Notes |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.85% | Based on the relative peak area of the main component at 254 nm. |
| Retention Time | 7.52 min | - | |
| Major Impurity 1 | 0.10% (RT 6.89 min) | Unidentified process-related impurity. | |
| Major Impurity 2 | 0.05% (RT 8.12 min) | Unidentified degradation product. | |
| Quantitative ¹H NMR (qNMR) | Purity (mol/mol %) | 99.7% | Determined using an internal standard (maleic acid). |
| Internal Standard | Maleic Anhydride | - | |
| Solvent | DMSO-d₆ | - | |
| Diagnostic Peaks (δ, ppm) | 8.95 (s, 1H, pyrimidine-H6), 7.8-7.2 (m, 9H, Ar-H), 2.65 (s, 3H, CH₃) | - | |
| Measurement Uncertainty | ± 0.2% | - | |
| Elemental Analysis (EA) | % Carbon (C) | Found: 67.70 | Calculated for C₁₈H₁₄FN₃O: 67.71% |
| % Hydrogen (H) | Found: 4.42 | Calculated for C₁₈H₁₄FN₃O: 4.42% | |
| % Nitrogen (N) | Found: 13.15 | Calculated for C₁₈H₁₄FN₃O: 13.16% | |
| Purity Indication | Within acceptable limits (±0.4%) | The found values are in close agreement with the calculated values, indicating high purity.[1] |
Illustrative Data Interpretation:
In this example, all three methods indicate a high purity for the synthesized N-(4-fluorophenyl)-2-methyl-4-phenylpyrimidine-5-carboxamide. HPLC provides a purity value based on the relative UV response of the components, which is excellent for detecting trace impurities.[2][3] qNMR, a primary analytical method, gives an absolute purity value based on the molar ratio to a certified internal standard, offering high accuracy and precision.[4] Elemental analysis confirms the elemental composition of the bulk sample, providing strong evidence for the absence of significant inorganic or organic impurities with different elemental compositions.[5][6] The close agreement between the results from these orthogonal techniques provides a high degree of confidence in the purity assessment of the synthesized compound.[7]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of various synthesized pyrimidine-5-carboxamides.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity assessment in pharmaceutical and chemical research due to its high resolution and sensitivity.[2][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized pyrimidine-5-carboxamide.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of the absolute purity of a compound by using a certified internal standard.[9][4][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
NMR data processing software.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized pyrimidine-5-carboxamide into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) an appropriate amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for accurate quantification).
-
Number of Scans (NS): 8 to 16, sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Receiver Gain: Set to avoid signal clipping.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the pyrimidine-5-carboxamide and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Elemental Analysis (EA) for Purity Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample, which is a fundamental indicator of purity.[5][6]
Instrumentation:
-
CHNS/O Elemental Analyzer.
-
Microbalance (readable to at least 0.001 mg).
Sample Preparation:
-
Ensure the synthesized pyrimidine-5-carboxamide is completely dry and homogenous. This can be achieved by drying under high vacuum for several hours.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
-
Fold the tin capsule to enclose the sample securely.
Analysis Procedure:
-
Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N in the sample.
Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of the pyrimidine-5-carboxamide. A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.[1]
Conclusion
The assessment of purity for synthesized pyrimidine-5-carboxamides requires a multi-faceted analytical approach. While HPLC is an excellent tool for identifying and quantifying minor impurities, qNMR provides a highly accurate measure of absolute purity. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition and overall purity. For a comprehensive and robust characterization of newly synthesized pyrimidine-5-carboxamides, it is recommended to utilize a combination of these orthogonal techniques. This ensures the reliability of the data for subsequent biological and medicinal chemistry studies, ultimately contributing to the successful development of new therapeutic agents.
References
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Biological Activity of 5-Pyrimidinecarbonyl Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Derivatives of 5-pyrimidinecarbonyl chloride, particularly pyrimidine-5-carbonitriles, have garnered significant attention for their broad pharmacological potential.[1] Researchers have extensively explored these derivatives for their anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide provides an objective comparison of the performance of various 5-pyrimidinecarbonyl derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
General Workflow for Biological Activity Screening
The initial screening of novel chemical compounds involves a systematic process to identify and characterize their biological effects. This workflow typically begins with the synthesis of the derivatives, followed by a series of in vitro assays to determine their activity against specific biological targets. Promising candidates may then proceed to more complex evaluations, including in vivo studies.
Caption: General experimental workflow for screening 5-pyrimidinecarbonyl derivatives.
Anticancer Activity
Derivatives of pyrimidine-5-carbonitrile have shown significant promise as anticancer agents, often targeting key enzymes and receptors involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][7][8]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS/MAPK and PI3K/AKT, leading to cell proliferation, survival, and angiogenesis. Overexpression or mutation of EGFR is common in many cancers. Certain pyrimidine-5-carbonitrile derivatives act as ATP-mimicking inhibitors, blocking the kinase activity of both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M).[7]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of selected pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. Activity is often measured by IC50 (the half-maximal inhibitory concentration), with lower values indicating higher potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Citation |
| 10b | EGFR | HepG2 | 3.56 | Erlotinib | 0.87 | [4] |
| 10b | EGFR | A549 | 5.85 | Erlotinib | 1.12 | [4] |
| 10b | EGFR | MCF-7 | 7.68 | Erlotinib | 5.27 | [4] |
| 11b | EGFRWT/T790M | HCT-116 | 3.37 | Erlotinib | 28.31 | [7] |
| 11b | EGFRWT/T790M | HepG-2 | 3.04 | Erlotinib | 13.91 | [7] |
| 11b | EGFRWT/T790M | MCF-7 | 4.14 | Erlotinib | 21.01 | [7] |
| 11e | VEGFR-2 | HCT-116 | 1.14 | Sorafenib | - | [8][9] |
| 11e | VEGFR-2 | MCF-7 | 1.54 | Sorafenib | - | [8][9] |
| 12b | VEGFR-2 | HCT-116 | 1.83 | Sorafenib | - | [8] |
| 12b | VEGFR-2 | MCF-7 | 2.11 | Sorafenib | - | [8] |
-
HepG2: Hepatocellular Carcinoma; A549: Non-small Cell Lung Cancer; MCF-7: Breast Cancer; HCT-116: Colorectal Carcinoma.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x104 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. A control group receives only the vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Certain pyrimidine derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][10]
Targeting the COX-2 Pathway
Inflammatory stimuli, such as cytokines and pathogens, induce the expression of COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
Caption: Mechanism of COX-2 inhibition by anti-inflammatory pyrimidine derivatives.
Comparative Performance Data
The table below compares the COX-2 inhibitory activity and selectivity of different pyrimidine derivatives. The selectivity index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Drug | Ref. Drug COX-2 IC50 (µM) | Citation |
| Compound 5 | >10 | 0.04 | >250 | Celecoxib | 0.04 | [5] |
| Compound 6 | >10 | 0.04 | >250 | Celecoxib | 0.04 | [5] |
| 10c | 10.12 | 0.074 | 136.75 | Celecoxib | 0.045 | [11] |
| 10j | 13.15 | 0.041 | 320.73 | Celecoxib | 0.045 | [11] |
| 14e | 11.32 | 0.081 | 139.75 | Celecoxib | 0.045 | [11] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Compound Incubation: The test compounds and a reference drug (e.g., Celecoxib) are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Quenching: After a defined incubation time (e.g., 10 minutes), the enzymatic reaction is stopped by adding a solution of HCl.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined from the dose-response curves, and the selectivity index is calculated.[5]
Antimicrobial Activity
Various pyrimidine derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][12] Their mechanism of action can vary, with some compounds reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[13]
Comparative Performance Data
The antimicrobial efficacy of pyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Citation |
| 2a | 125 | 250 | 125 | >500 | [3] |
| 3a | 250 | 125 | 125 | >500 | [3] |
| 3c | >500 | >500 | >500 | 250 | [3] |
| 7c | 2.4 (µmol/L) | - | 2.4 (µmol/L) | 2.4 (µmol/L) | [13] |
| Bb2 | 2 | - | - | - | [12] |
-
S. aureus & B. subtilis: Gram-positive bacteria; E. coli: Gram-negative bacteria; C. albicans: Fungus. Note that compound 7c data is in µmol/L.
Experimental Protocol: Broth Microdilution Method (MIC Determination)
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents. The strategic incorporation of a carboxamide moiety at the 5-position has given rise to a versatile class of compounds—pyrimidine-5-carboxamides—with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and anti-inflammatory properties. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols for relevant assays are provided.
Kinase Inhibition: A Primary Anticancer Mechanism
Pyrimidine-5-carboxamides have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The pyrimidine ring acts as a hinge-binder, mimicking the adenine base of ATP, while substituents on the scaffold modulate potency and selectivity.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. The results indicate that these compounds exhibit potent antitumor activities. For instance, compound 9u demonstrated an IC50 value of 0.091 μM against EGFR kinase and showed significant cytotoxicity against A549, MCF-7, and PC-3 cancer cell lines.[1] Further studies on pyrimidine-5-carbonitrile derivatives also revealed potent EGFR inhibition, with compound 11b showing an IC50 of 0.09 μM against wild-type EGFR (EGFRWT) and 4.03 μM against the resistant T790M mutant.[2][3]
| Compound | R Group (at position X) | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | 0.091 | A549 | 0.35 |
| MCF-7 | 3.24 | ||||
| PC-3 | 5.12 | ||||
| 11b | Varies (see source) | EGFRWT | 0.09 | HCT-116 | 3.37 |
| EGFRT790M | 4.03 | HepG-2 | 3.04 | ||
| MCF-7 | 4.14 | ||||
| A549 | 2.4 | ||||
| 10b | Varies (see source) | EGFR | 0.00829 | HepG2 | - |
Data extracted from multiple sources, see citations for specific structures.[1][2][3][4]
Other Kinase Targets
The 2,4-diaminopyrimidine-5-carboxamide scaffold has proven to be a privileged structure for targeting various kinases. Systematic SAR studies have revealed key structural requirements for potent inhibition. For instance, the 5-carboxamide moiety was found to be crucial for the inhibitory potency against Hematopoietic Progenitor Kinase 1 (HPK1), providing a significant improvement in activity compared to analogs with other substituents at this position.
| Scaffold | Target Kinase | Key SAR Findings | IC50 Range (nM) |
| 2,4-Diaminopyrimidine-5-carboxamide | HPK1 | The 5-carboxamide group is essential for high potency. | Potent Inhibition |
| 2,4-Diaminopyrimidine-5-carboxamide | Sky Kinase | 2-Aminobenzyl analogs that fill a specific subpocket exhibit excellent kinase selectivity. | Varies |
| N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides | Lck | Selectivity is derived from a hydrogen bond with the gatekeeper Thr316 residue. | Potent and Selective |
This table summarizes qualitative SAR findings from cited literature.[5][6]
Anti-inflammatory Activity
Pyrimidine derivatives are also recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (COX-1/COX-2) |
| L1 | Lower | Higher | Selective for COX-2 |
| L2 | Lower | Higher | Selective for COX-2 |
Qualitative data summary. L1 and L2 are pyrimidine derivatives showing high selectivity towards COX-2.[7]
Experimental Protocols
General Synthesis of Pyrimidine-5-carboxamides
A common method for the synthesis of the pyrimidine-5-carboxamide scaffold is the Biginelli reaction or a variation thereof.
Procedure:
-
A mixture of a substituted aldehyde, a β-ketoester (or a related active methylene compound like malononitrile), and urea or thiourea is reacted in the presence of a catalyst.
-
For the synthesis of pyrimidine-5-carboxamides specifically, cyanoacetamide can be used as a key reactant.[8]
-
The reaction is often carried out under solvent-free conditions or in a suitable solvent like ethanol, with a catalyst such as ammonium chloride.[9]
-
The reaction mixture is heated, and upon completion, the product is typically isolated by precipitation in cold water and purified by recrystallization.[9]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical luminescence-based kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrimidine-5-carboxamides) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxicity of a compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: General workflow for structure-activity relationship (SAR) studies of pyrimidine-5-carboxamides.
Caption: Mechanism of action of pyrimidine-5-carboxamide as an ATP-competitive kinase inhibitor.
References
- 1. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
comparative study of different catalysts for pyrimidine synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a critical task due to their prevalence in a vast array of biologically active compounds. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and overall sustainability of the synthetic route. This guide provides an objective comparison of different catalysts employed in pyrimidine synthesis, with a focus on the widely utilized Biginelli reaction, supported by experimental data.
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrimidine synthesis is typically evaluated based on key performance indicators such as reaction yield, reaction time, catalyst loading, and reusability. The following tables summarize the performance of various catalysts in the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Homogeneous Catalysts: Lewis Acids
Lewis acids are a common class of catalysts for the Biginelli reaction, promoting the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| NiCl₂·6H₂O | 10 | 4 h | 50.3 | [1][2] |
| CuCl₂·2H₂O | 10 | 4 h | 6.2 | [1][2] |
| CoCl₂·6H₂O | 10 | 4 h | 0.7 | [1][2] |
| Yb(OTf)₃ | 1-5 | 5-15 min (MW) | High | [3] |
| InCl₃ | - | - | High | [4] |
| BF₃·OEt₂ | - | - | High | [5] |
| ZnBr₂ | - | - | - | [6] |
| ZnCl₂ | - | - | - | [6] |
Note: Yields can vary significantly based on the specific substrates and reaction conditions used.
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation and potential for recyclability, aligning with the principles of green chemistry.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reusability | Reference |
| Chitosan-Immobilized Ionic Liquid | 90 °C | 30-60 min | 85-95 | Up to 6 cycles | [7] |
| Clayfen (Fe(NO₃)₃ on clay) | Solvent-free grinding | 5-15 min | 80-95 | >3 cycles | [5] |
| Nano-SiO₂ | H₂O, 70 °C | - | High | Reusable | [8] |
| Zirconium Dioxide Nanoparticles | Solvent-free | - | 86-97 | Reusable | [9] |
| Nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] | Ethanol, heating | - | High | Reusable | [9] |
Organocatalysts
Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. They are often considered more environmentally friendly and less prone to toxicity issues compared to metal-based catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| L-proline | - | - | - | - | [7] |
| Ascorbic acid | 5 | Solvent-free, 80 °C | - | Moderate to good | [1] |
| p-Toluenesulfonic acid (TsOH) | - | - | 4 h | 28.5 | [1][2] |
| Benzyltriethylammonium chloride | - | Solvent-free | 30-45 min | >85 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the Biginelli reaction using different catalytic approaches.
General Protocol for Lewis Acid-Catalyzed Biginelli Reaction (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the Lewis acid catalyst (e.g., NiCl₂·6H₂O, 10 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction: Heat the reaction mixture to reflux (e.g., 60-80 °C) with constant stirring for the specified time (e.g., 4 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol for Heterogeneous Catalyst-Mediated Biginelli Reaction (Solvent-Free Grinding)
-
Reactant Mixture: In a mortar, combine the aldehyde (1 mmol), a β-dicarbonyl compound (e.g., acetophenone, 1 mmol), urea (1.5 mmol), and the heterogeneous catalyst (e.g., hydrated ferric nitrate or clayfen, 0.1 mmol).[5]
-
Grinding: Gently grind the mixture using a pestle for the specified time (e.g., 5-15 minutes).[5]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, add water to the reaction mixture and stir.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
-
Purification: Recrystallize the product from an appropriate solvent if necessary. The catalyst can often be recovered by filtration, washed, dried, and reused.[5]
Protocol for Microwave-Assisted Biginelli Reaction
-
Reaction Mixture: In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).[3]
-
Catalyst Addition: Add the catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[3]
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: If a precipitate has formed, filter the solid product and wash it with cold ethanol. Otherwise, pour the reaction mixture into cold water to induce precipitation.[3]
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.[3]
Visualizing the Workflow for Catalyst Selection
The process of selecting an optimal catalyst for pyrimidine synthesis can be systematically approached. The following diagram illustrates a general workflow for catalyst screening and optimization.
The following diagram illustrates the logical relationship in a typical acid-catalyzed Biginelli reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tnsroindia.org.in [tnsroindia.org.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Safe Disposal of 5-Pyrimidinecarbonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 5-pyrimidinecarbonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. This compound is a corrosive and moisture-sensitive acyl chloride.[1][2] Its disposal requires careful adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary principle of disposal is to convert the reactive acyl chloride into a less hazardous substance through controlled neutralization before collection by a licensed waste disposal company.[3]
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] All handling of this compound and its disposal should be conducted within a certified chemical fume hood.[3] Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety shower.[4][5]
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[6] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[4][6]
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive sodium salt of 5-pyrimidinecarboxylic acid.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a stir bar. The container should be no more than 25% full with a cold solution of 5-10% sodium carbonate or sodium bicarbonate in water. An ice bath should be used to control the temperature of the solution.[3]
-
Addition: Slowly and carefully add the this compound to the stirring basic solution. The addition should be done dropwise or in very small portions to control the exothermic reaction and prevent splashing.
-
Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution to ensure it remains basic.[3]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[3]
-
Final Disposal: Contact your institution's EHS department or a licensed waste disposal company for the final collection and disposal of the hazardous waste.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Neutralizing Agent Concentration | 5-10% Sodium Carbonate or Sodium Bicarbonate in water | [3] |
| Container Fill Volume | No more than 25% full with neutralizing solution | [3] |
| Reaction Temperature Control | Use of an ice bath | [3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, lab coat | [3] |
| Engineering Controls | Certified chemical fume hood | [3] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for 5-Pyrimidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 5-pyrimidinecarbonyl chloride (CAS No: 40929-48-4). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this reactive chemical.
Hazard Summary
This compound is a hazardous substance that requires careful handling. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Like other acyl chlorides, it is expected to be corrosive and moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound, based on guidelines for similar hazardous chemicals.[2][4][5][6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or EN 166. | To protect against splashes and corrosive vapors that can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, neoprene, or PVC. Gloves must be inspected for integrity before each use. | To prevent skin contact, which can result in severe chemical burns.[2][4] |
| Body Protection | A chemical-resistant lab coat or a full-body chemical suit. An apron may be used for additional splash protection. | To protect the body from accidental splashes and contact with the chemical.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors. | To be used when handling outside of a fume hood or if exposure limits are exceeded to prevent respiratory tract irritation.[4][5] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][7]
-
Material Inspection: Visually inspect the container for any signs of damage or leaks before handling.
Handling Procedure
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe in vapors or mists.[8]
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[2][7]
-
Hygiene: After handling, wash hands and any other exposed skin areas thoroughly with soap and water.[5][8]
Spill Response
-
Minor Spills: For a small spill inside a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Neutralization and Waste Management
Disposal of this compound requires its conversion into a less reactive substance through controlled neutralization.[3]
Experimental Protocol for Neutralization
-
Preparation: In a chemical fume hood, place a large beaker containing a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water on a stirrer. The volume of the basic solution should be in large excess relative to the amount of acyl chloride to be neutralized. Use an ice bath to keep the solution cool.[3]
-
Controlled Addition: Slowly and carefully add the this compound dropwise to the stirring basic solution. This reaction is exothermic and will release gas; a slow addition rate is crucial to prevent splashing and excessive heat generation.[3]
-
Reaction: After the addition is complete, continue to stir the mixture for several hours to ensure the complete neutralization of the acyl chloride.[3]
-
Verification: Check the pH of the solution to ensure it is neutral or slightly basic.[3]
-
Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.[3]
-
Final Disposal: Seal the container and store it in a designated waste accumulation area for collection by a licensed hazardous waste disposal service.[3]
Incompatible Materials
To prevent hazardous reactions, this compound must be stored and handled away from the following incompatible materials[2][3][4]:
| Incompatible Material | Potential Hazard |
| Water/Moisture | Violent reaction, releasing corrosive hydrogen chloride gas. |
| Strong Bases | Vigorous, exothermic reaction. |
| Alcohols and Amines | Exothermic reaction, forming esters or amides and HCl gas. |
| Strong Oxidizing Agents | Potential for fire or explosion. |
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemos.de [chemos.de]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
